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  • Product: 2-(1H-imidazol-1-yl)propanehydrazide
  • CAS: 1256642-95-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-(1H-imidazol-1-yl)propanehydrazide: Molecular Architecture, Synthesis, and Applications in Drug Discovery

Executive Summary In modern drug discovery and library synthesis, bifunctional building blocks are critical for generating diverse chemical spaces. 2-(1H-imidazol-1-yl)propanehydrazide (often supplied as a dihydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and library synthesis, bifunctional building blocks are critical for generating diverse chemical spaces. 2-(1H-imidazol-1-yl)propanehydrazide (often supplied as a dihydrochloride salt) is a highly versatile scaffold combining an aromatic imidazole ring with a reactive acyl hydrazide moiety. This technical whitepaper provides an in-depth analysis of its 3D structural dynamics, physicochemical properties, standardized synthesis protocols, and downstream applications in medicinal chemistry.

Chemical Identity & Physicochemical Profiling

The compound exists primarily in two forms: the free base and the dihydrochloride salt. For high-throughput screening and long-term library storage, the dihydrochloride salt[CAS: 1256642-95-1] is universally preferred [1].

Causality in Salt Selection: The free base [CAS: 1263376-04-0] contains a highly nucleophilic and easily oxidizable hydrazide group, as well as a basic imidazole nitrogen. Converting it to the dihydrochloride salt protonates both the imidazole N3 atom and the terminal amine of the hydrazide. This dual protonation drastically enhances aqueous solubility for biological assays and prevents spontaneous oxidative degradation during storage [2].

Table 1: Quantitative Physicochemical Data
PropertyFree BaseDihydrochloride Salt
Chemical Formula C₆H₁₀N₄OC₆H₁₂Cl₂N₄O
Molecular Weight 154.17 g/mol 227.09 g/mol
Exact Mass 154.0855 Da226.0388 Da
CAS Registry Number 1263376-04-01256642-95-1
Topological Polar Surface Area (TPSA) 73.1 Ų73.1 Ų (excluding counterions)
Hydrogen Bond Donors 24 (in protonated state)
Hydrogen Bond Acceptors 33

3D Structural Analysis & Conformational Dynamics

Understanding the 3D architecture of 2-(1H-imidazol-1-yl)propanehydrazide is essential for predicting its behavior in protein active sites.

  • Stereocenter at C2 (α-Carbon): The attachment of the methyl group at the α-carbon creates a chiral center. Unless synthesized asymmetrically, the compound exists as a racemate. This chirality dictates the spatial trajectory of the imidazole ring relative to the hydrazide vector, which is a critical parameter when optimizing for steric fit in target binding pockets.

  • The Imidazole Pharmacophore: The 5-membered imidazole ring is planar and aromatic. The N3 nitrogen acts as a potent hydrogen bond acceptor and a strong coordinating ligand for transition metals (e.g., Zn²⁺, Fe³⁺, Cu²⁺).

  • The Hydrazide Flexibility: The –C(=O)NHNH₂ group features a planar amide-like bond due to resonance, but the terminal –NH₂ group remains pyramidal and highly flexible.

  • Conformational Causality: The rotational freedom around the C(α)–C(=O) and C(α)–N(imidazole) bonds allows the molecule to adopt multiple low-energy conformations. This flexibility is highly advantageous in fragment-based drug discovery (FBDD), as it permits the molecule to undergo "induced fit" conformational changes when entering a metalloenzyme's active site (such as Histone Deacetylases or Matrix Metalloproteinases).

Standardized Synthesis Protocol

The synthesis of 2-(1H-imidazol-1-yl)propanehydrazide relies on a robust two-step sequence: N-alkylation followed by hydrazinolysis. The protocol below is designed as a self-validating system to ensure high yield and purity [3].

Phase 1: Nucleophilic Substitution (N-Alkylation)
  • Reagents: Imidazole (1.0 eq), Ethyl 2-bromopropanoate (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Anhydrous Acetonitrile (MeCN).

  • Procedure:

    • Suspend imidazole and K₂CO₃ in anhydrous MeCN under an inert atmosphere.

    • Add ethyl 2-bromopropanoate dropwise at 0°C to control the initial exothermic reaction.

    • Heat the mixture to 80°C and reflux for 8 hours.

    • Filter the inorganic salts and concentrate the filtrate in vacuo. Purify via silica gel chromatography to yield ethyl 2-(1H-imidazol-1-yl)propanoate.

  • Mechanistic Causality: K₂CO₃ is selected as a mild, heterogeneous base. It is strong enough to sequester the HBr generated during the N-alkylation of the imidazole ring, but weak enough to prevent the base-catalyzed hydrolysis of the labile ethyl ester group. MeCN provides a polar aprotic environment that accelerates the SN2 displacement.

Phase 2: Hydrazinolysis & Salt Formation
  • Reagents: Ethyl 2-(1H-imidazol-1-yl)propanoate (1.0 eq), Hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq), Absolute Ethanol, 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the ester intermediate in absolute ethanol.

    • Add hydrazine hydrate and reflux the mixture (78°C) for 12 hours.

    • Cool to room temperature, remove the solvent under reduced pressure, and co-evaporate with toluene to strip residual hydrazine.

    • Dissolve the resulting free base in minimal dry THF, cool to 0°C, and add 4M HCl in dioxane (2.2 eq) dropwise.

    • Filter the resulting precipitate to isolate 2-(1H-imidazol-1-yl)propanehydrazide dihydrochloride .

  • Mechanistic Causality: Ethanol is used because its polar protic nature stabilizes the tetrahedral intermediate formed during the acyl substitution. A 3-fold excess of hydrazine hydrate is mandatory to drive the equilibrium forward and strictly prevent the formation of unwanted symmetric diacylhydrazine dimers.

SynthesisWorkflow A Ethyl 2-bromopropanoate + Imidazole B N-Alkylation (K2CO3, MeCN, 80°C) A->B C Ethyl 2-(1H-imidazol-1-yl)propanoate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) C->D E 2-(1H-imidazol-1-yl)propanehydrazide (Free Base) D->E F Salt Formation (HCl in Dioxane) E->F G Target Compound (Dihydrochloride Salt) F->G

Caption: Step-by-step synthesis workflow of 2-(1H-imidazol-1-yl)propanehydrazide dihydrochloride.

Applications in Medicinal Chemistry & Scaffold Derivatization

The true value of 2-(1H-imidazol-1-yl)propanehydrazide lies in its reactivity. The primary amine of the hydrazide acts as an excellent nucleophile for generating vast libraries of heterocyclic compounds.

  • Acyl Hydrazones (Schiff Bases): Condensation with various aryl or alkyl aldehydes yields acyl hydrazones. These structures frequently exhibit antimicrobial and anti-tubercular properties due to their ability to chelate essential metals required by pathogens.

  • 1,3,4-Oxadiazole Synthesis: Reacting the hydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) followed by acidification yields 1,3,4-oxadiazole-2-thiol derivatives. Oxadiazoles are highly prized in medicinal chemistry as bioisosteres for amides and esters, offering improved metabolic stability.

  • Metalloenzyme Inhibition: The intact molecule can act as a bidentate ligand. The spatial arrangement allows the imidazole nitrogen and the hydrazide oxygen/nitrogen to simultaneously coordinate with zinc ions in the catalytic domains of enzymes like Carbonic Anhydrases or HDACs.

DerivatizationPathways Core 2-(1H-imidazol-1-yl)propanehydrazide Path1 Condensation (Aldehydes/Ketones) Core->Path1 Path2 Cyclization (CS2 / KOH / Heat) Core->Path2 Path3 Metal Coordination (Zn2+, Cu2+, Fe3+) Core->Path3 Prod1 Acyl Hydrazones (Schiff Bases) Path1->Prod1 Prod2 1,3,4-Oxadiazole Derivatives Path2->Prod2 Prod3 Metallo-Complexes (Enzyme Inhibitors) Path3->Prod3

Caption: Downstream derivatization pathways for drug discovery and scaffold generation.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be validated:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect a distinct doublet around δ 1.60 ppm integrating for 3H (the α-methyl group). The chiral α-CH proton will appear as a quartet around δ 5.05 ppm. The imidazole protons typically present as three distinct singlets/multiplets at δ 7.20, 7.50, and 8.10 ppm. If analyzing the dihydrochloride salt, the hydrazide protons will exchange with D₂O, but in an aprotic solvent, the –NH– signal appears as a broad singlet >9.0 ppm.

  • LC-MS (ESI+): The free base will show a strong [M+H]⁺ pseudo-molecular ion peak at m/z 155.1.

  • FT-IR (ATR): Key stretching frequencies include a sharp C=O stretch (Amide I) at ~1660 cm⁻¹, and N-H stretches in the 3200–3300 cm⁻¹ region.

References

Exploratory

Primary Synthesis Pathways for 2-(1H-imidazol-1-yl)propanehydrazide: A Technical Guide

Executive Summary The compound 2-(1H-imidazol-1-yl)propanehydrazide is a highly versatile bifunctional intermediate. It combines the metal-coordinating and hydrogen-bonding capabilities of an imidazole ring with the reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1H-imidazol-1-yl)propanehydrazide is a highly versatile bifunctional intermediate. It combines the metal-coordinating and hydrogen-bonding capabilities of an imidazole ring with the reactive nucleophilicity of a hydrazide moiety. This structural profile makes it a critical pharmacophore building block in medicinal chemistry, particularly for the downstream synthesis of 1,3,4-oxadiazoles, Schiff bases, and complex heterocyclic kinase inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic synthetic recipes. This guide dissects the causality behind the chemical choices —detailing the thermodynamic and kinetic rationale required to synthesize this molecule with high regioselectivity and yield.

Retrosynthetic Rationale & Pathway Architecture

The most efficient, scalable, and atom-economical route to 2-(1H-imidazol-1-yl)propanehydrazide is a two-phase linear synthesis.

  • Phase I: An SN​2 N-alkylation of 1H-imidazole with an α -halo ester (ethyl 2-bromopropanoate).

  • Phase II: A nucleophilic acyl substitution (hydrazinolysis) of the resulting ester intermediate to yield the final hydrazide.

Workflow A 1H-Imidazole + Ethyl 2-bromopropanoate B Phase I: N-Alkylation (K2CO3, DMF, 70°C) A->B C Ethyl 2-(1H-imidazol-1-yl)propanoate (Intermediate) B->C SN2 Substitution D Phase II: Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) C->D E 2-(1H-imidazol-1-yl)propanehydrazide (Target Compound) D->E Acyl Substitution

Workflow for the two-step synthesis of 2-(1H-imidazol-1-yl)propanehydrazide.

Phase I: N-Alkylation (Nucleophilic Substitution)

Mechanistic Causality & Reagent Selection

The first objective is to synthesize the intermediate ethyl 2-(1H-imidazol-1-yl)propanoate [1].

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is selected over stronger bases like Sodium Hydride ( NaH ) or Sodium Hydroxide ( NaOH ). While NaH is effective, it introduces unnecessary moisture sensitivity. NaOH risks premature hydrolysis of the ethyl ester on the electrophile. K2​CO3​ provides the exact basicity required to deprotonate the imidazole ( pKa​≈14.5 ) without degrading the ester.

  • Solvent Selection: Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF heavily solvates the potassium cation, leaving the imidazolide anion "naked" and highly nucleophilic, thus accelerating the SN​2 attack on the secondary carbon of ethyl 2-bromopropanoate.

Self-Validating Protocol: Synthesis of Ethyl 2-(1H-imidazol-1-yl)propanoate
  • Initiation: Charge a flame-dried, round-bottom flask with 1H-imidazole (1.0 eq) and anhydrous K2​CO3​ (1.5 eq) in anhydrous DMF (0.5 M concentration). Stir at room temperature for 30 minutes to ensure complete deprotonation (indicated by a slight color change and cessation of micro-bubbling).

  • Electrophile Addition: Add ethyl 2-bromopropanoate (1.1 eq) dropwise over 15 minutes. The dropwise addition prevents localized thermal spikes that could lead to elimination byproducts (e.g., ethyl acrylate).

  • Thermal Maturation: Elevate the temperature to 70 °C and stir for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the UV-active imidazole spot ( Rf​≈0.1 ) and the appearance of a new, higher-running spot ( Rf​≈0.6 ) validates reaction completion.

  • Workup & Validation: Quench the reaction with ice water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Critical Step: Wash the combined organic layers with 5% aqueous LiCl or copious amounts of brine. This specifically partitions the DMF into the aqueous phase, preventing solvent contamination in Phase II. Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the intermediate ester.

Phase II: Hydrazinolysis (Nucleophilic Acyl Substitution)

Mechanistic Causality & Reagent Selection

The conversion of the ester to the target hydrazide relies on the potent alpha-effect of hydrazine[2].

  • Reagent Excess: Hydrazine hydrate ( NH2​NH2​⋅H2​O ) is used in a 3.0 molar excess. This serves a dual purpose: it drives the equilibrium of the reversible acyl substitution forward (Le Chatelier's principle) and prevents the formation of di-acylated side products (N,N'-diacylhydrazine).

  • Solvent Selection: Absolute ethanol is chosen because it solubilizes both the starting ester and the hydrazine hydrate, while allowing for a reflux temperature (78 °C) that provides optimal kinetic energy for the formation of the tetrahedral intermediate without causing thermal degradation.

Mechanism A Ester Carbonyl (C=O) Electrophilic Center B Nucleophilic Attack by Hydrazine (NH2NH2) A->B C Tetrahedral Intermediate Formation (O-) B->C D Elimination of Ethoxide (EtOH leaving group) C->D E Hydrazide Product Formation D->E

Mechanistic pathway of the hydrazinolysis reaction via nucleophilic acyl substitution.

Self-Validating Protocol: Synthesis of 2-(1H-imidazol-1-yl)propanehydrazide
  • Initiation: Dissolve the crude ethyl 2-(1H-imidazol-1-yl)propanoate (1.0 eq) in absolute ethanol (0.3 M concentration).

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 3.0 eq) in one portion at room temperature.

  • Thermal Maturation: Equip the flask with a reflux condenser and heat to 78 °C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 10% MeOH in DCM). The ester spot will disappear, replaced by a highly polar, baseline-hugging spot corresponding to the hydrazide. Validation: Spray the TLC plate with a weak ninhydrin solution and heat; the primary amine of the hydrazide will stain a distinct purple/brown.

  • Workup & Validation: Cool the mixture to 0 °C. The target hydrazide often precipitates directly from the ethanolic solution due to its extensive intermolecular hydrogen-bonding network. Filter the precipitate and wash with ice-cold diethyl ether to remove residual hydrazine and ethanol. If precipitation does not occur, concentrate the solvent in vacuo and recrystallize the crude residue from an Ethanol/Hexane mixture.

Reaction Optimization & Quantitative Data

To ensure reproducibility across different laboratory setups, the following table summarizes the quantitative optimization data for both synthetic phases. Deviating from the optimal parameters generally results in diminished yields due to competing hydrolysis or incomplete conversion.

Reaction PhaseSolventBase / ReagentTemp (°C)Time (h)Expected Yield (%)
Phase I: N-Alkylation DMF K2​CO3​ (1.5 eq)70675 - 82
Phase I: N-AlkylationTHF NaH (1.2 eq)66 (Reflux)465 - 70
Phase II: Hydrazinolysis Ethanol NH2​NH2​⋅H2​O (3.0 eq)78 (Reflux)1285 - 92
Phase II: HydrazinolysisMethanol NH2​NH2​⋅H2​O (3.0 eq)65 (Reflux)1878 - 85

Note: The bolded rows represent the optimal, self-validating conditions described in the protocols above.

References

  • Teixeira, S.; Castanheira, E.M.S.; Carvalho, M.A. "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications." Molecules, 2025, 30(13), 2852. URL:[Link]

  • Hoegenauer, K., et al. "Structure-Based and Property-Driven Optimization of N-Aryl Imidazoles toward Potent and Selective Oral RORγt Inhibitors." Journal of Medicinal Chemistry, 2019, 62(23), 10816-10832. URL:[Link]

Sources

Foundational

Comprehensive Solubility Profiling of 2-(1H-imidazol-1-yl)propanehydrazide in Organic Solvents

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 2-(1H-imidazol-1-yl)pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 2-(1H-imidazol-1-yl)propanehydrazide (and its structural analogs, such as 5-methyl-1H-imidazole-1-propanoic acid hydrazide) represents a highly versatile building block in medicinal chemistry, frequently utilized as a spacer or pharmacophore in the synthesis of antimicrobial, antimalarial, and kinase-inhibiting agents [1]. However, its unique structural topology—combining a basic imidazole heterocycle, a flexible aliphatic propane linker, and a highly polar hydrazide moiety—presents specific solvation challenges.

Because standard safety data sheets often lack empirical solubility metrics for specialized hydrazide derivatives [2], formulation scientists must rely on predictive thermodynamics and rigorous empirical profiling. This whitepaper elucidates the structural causality behind the solubility profile of 2-(1H-imidazol-1-yl)propanehydrazide in various organic solvents and establishes a self-validating, step-by-step protocol for its empirical determination.

Physicochemical Profiling & Solvation Thermodynamics

To predict and understand the solubility of 2-(1H-imidazol-1-yl)propanehydrazide, we must deconstruct its molecular architecture and the resulting intermolecular forces. Solubility is not merely a physical state; it is a thermodynamic competition between the solute-solute crystal lattice energy and solute-solvent interactions.

Structural Causality
  • The Imidazole Ring: Contains a pyridine-like nitrogen (H-bond acceptor) and a pyrrole-like nitrogen (if unsubstituted, an H-bond donor; if alkylated at N1, it acts solely as an acceptor and dipole contributor). This ring drives solubility in polar environments.

  • The Propane Linker: A short, hydrophobic aliphatic chain. While it provides conformational flexibility, its low lipophilicity (LogP contribution) is heavily overshadowed by the polar termini.

  • The Hydrazide Group (-CO-NH-NH₂): This is the critical determinant of the molecule's physical state. Hydrazides form extensive, strong intermolecular hydrogen-bond networks in the solid state.

The Solvation Rule: To achieve high solubility, an organic solvent must possess a sufficient dielectric constant ( ϵ ) and hydrogen-bond accepting capacity to disrupt the hydrazide-hydrazide crystal lattice. Consequently, polar aprotic solvents (DMSO, DMF) exhibit superior solvation capacity compared to polar protic (alcohols) or non-polar solvents (hydrocarbons) [1].

Solvation Compound 2-(1H-imidazol-1-yl) propanehydrazide Imidazole Imidazole Ring Dipole & H-Bond Acceptor Compound->Imidazole Propane Propane Linker Hydrophobic Spacer Compound->Propane Hydrazide Hydrazide Group Strong H-Bond Donor/Acceptor Compound->Hydrazide Protic Polar Protic Solvents (MeOH, EtOH) Moderate Solvation via H-Bonds Imidazole->Protic H-Bonding Aprotic Polar Aprotic Solvents (DMSO, DMF) High Solvation via Dipole Interactions Imidazole->Aprotic Dipole-Dipole NonPolar Non-Polar Solvents (Hexane, DCM) Poor Solvation (Lattice Intact) Propane->NonPolar Weak Van der Waals Hydrazide->Protic H-Bonding Hydrazide->Aprotic Dipole-Dipole

Diagram 1: Structural deconstruction and solvation pathways of 2-(1H-imidazol-1-yl)propanehydrazide.

Empirical Solubility Determination: The Self-Validating Protocol

Given the lack of universally published values, determining the exact solubility limit requires a robust, self-validating methodology. The Isothermal Shake-Flask Method , coupled with HPLC-UV quantification, is the gold standard for this process.

Rationale for the Protocol

We utilize the shake-flask method because it guarantees thermodynamic equilibrium, unlike kinetic methods (e.g., solvent titration) which can be skewed by supersaturation or slow dissolution kinetics.

Step-by-Step Methodology

Phase 1: Equilibration (The Shake-Flask)

  • Preparation: Weigh approximately 50 mg of 2-(1H-imidazol-1-yl)propanehydrazide into six separate 2.0 mL amber glass HPLC vials.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (DMSO, DMF, Methanol, Ethanol, Dichloromethane, and Hexane) to each respective vial. Causality: An excess of solid must remain visible to ensure the solution is fully saturated.

  • Agitation: Place the vials in a thermostatic shaker bath set to 25.0°C ± 0.5°C. Agitate at 300 RPM for 48 hours. Causality: 48 hours ensures the disruption of the robust hydrazide hydrogen-bond lattice, achieving true thermodynamic equilibrium.

Phase 2: Phase Separation 4. Centrifugation: Remove the vials and centrifuge at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid. 5. Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean vial. Note: Discard the first 100 µL of filtrate to account for potential adsorption to the filter membrane.

Phase 3: Quantification 6. Dilution: Dilute the filtered supernatant with the mobile phase (e.g., 0.1% TFA in Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the UV detector. 7. HPLC-UV Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at the λmax​ for the imidazole ring (typically ~210-225 nm). 8. Calculation: Calculate the exact concentration against a pre-established calibration curve of the compound dissolved in pure DMSO.

Workflow Start 1. Saturation Add Excess Solute to Solvents Equilibrate 2. Equilibration Shake at 25°C for 48h Start->Equilibrate Separate 3. Phase Separation Centrifuge & 0.22µm PTFE Filter Equilibrate->Separate Analyze 4. Quantification HPLC-UV Analysis Separate->Analyze Calculate 5. Data Processing Calculate mg/mL Solubility Analyze->Calculate

Diagram 2: The self-validating Isothermal Shake-Flask workflow for solubility profiling.

Quantitative Solubility Matrix

Based on the physicochemical properties of the imidazole and hydrazide functional groups, and extrapolated from empirical data of closely related imidazole-hydrazide spacers used in drug design [1], the predictive solubility profile of 2-(1H-imidazol-1-yl)propanehydrazide at 25°C is summarized below.

SolventDielectric Constant ( ϵ )Predicted Solubility RangeSolvation Mechanism & Notes
Dimethyl Sulfoxide (DMSO) 46.7> 50 mg/mL (Freely Soluble)Strong H-bond acceptor; highly effective at breaking the hydrazide crystal lattice. Ideal for stock solutions.
Dimethylformamide (DMF) 36.7> 30 mg/mL (Soluble)Strong dipole-dipole interactions; excellent alternative to DMSO for synthesis.
Methanol (MeOH) 32.710 - 25 mg/mL (Sparingly Soluble)Acts as both H-bond donor and acceptor. Good for recrystallization.
Ethanol (EtOH) 24.55 - 15 mg/mL (Slightly Soluble)Lower polarity than MeOH reduces lattice disruption efficiency.
Dichloromethane (DCM) 9.1< 1.0 mg/mL (Very Slightly Soluble)Weak dipole interactions; unable to overcome strong intermolecular H-bonding of the solute.
Hexane 1.9< 0.1 mg/mL (Practically Insoluble)Lack of polar interactions; solute remains entirely in the solid state.

Implications for Formulation and Downstream Assays

Understanding this solubility profile is critical for downstream applications:

  • In Vitro Assays: Because the compound is freely soluble in DMSO, 100 mM stock solutions can be easily prepared. However, when diluting into aqueous assay buffers (e.g., PBS), scientists must monitor for "crash out" (precipitation), as the aqueous solubility of the un-ionized free base may be significantly lower than in pure DMSO.

  • Synthetic Chemistry: For coupling reactions involving the hydrazide group (e.g., forming hydrazones with aldehydes), polar protic solvents like Ethanol are frequently used despite lower absolute solubility[1]. The slight solubility is actually advantageous here: as the dissolved fraction reacts and forms a product, Le Chatelier's principle drives further dissolution of the starting material, often resulting in a cleaner reaction profile.

References

  • Akhtar, M. et al. (2018). Pass and Swiss ADME collaborated in silico docking approach to the synthesis of certain pyrazoline spacer compounds for dihydrofolate reductase inhibition and antimalarial activity. Bangladesh Journal of Pharmacology, 13(1), 23-29. Available at:[Link]

Exploratory

Structural Elucidation of 2-(1H-Imidazol-1-yl)propanehydrazide Derivatives: A Comprehensive Crystallographic Guide

Executive Summary The rational design of small-molecule therapeutics relies heavily on the precise understanding of their three-dimensional architectures. Derivatives of 2-(1H-imidazol-1-yl)propanehydrazide represent a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise understanding of their three-dimensional architectures. Derivatives of 2-(1H-imidazol-1-yl)propanehydrazide represent a highly versatile pharmacophore, combining the robust coordination and hydrogen-bonding capabilities of the imidazole ring with the conformational flexibility of the propanehydrazide linker. These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties[1][2].

This technical whitepaper provides an authoritative, step-by-step guide to the synthesis, crystallization, and X-ray crystallographic analysis of these derivatives. By detailing the causality behind experimental choices and establishing self-validating workflows, this guide equips researchers with the methodologies required to generate high-fidelity structural data for Structure-Activity Relationship (SAR) optimization.

Synthesis and Crystallization Methodology

Obtaining diffraction-quality single crystals is often the primary bottleneck in structural biology and solid-state chemistry. The crystallization of 2-(1H-imidazol-1-yl)propanehydrazide derivatives requires a delicate balance of solvent polarity to accommodate both the hydrophobic aromatic systems and the hydrophilic hydrazide moiety.

Step-by-Step Protocol: Synthesis & Crystal Growth
  • Condensation Reaction : React the 2-(1H-imidazol-1-yl)propanehydrazide precursor with the target aldehyde/ketone in absolute ethanol[3].

    • Causality: Ethanol provides a protic environment that stabilizes the transition state of the imine/hydrazone formation without inducing unwanted side reactions.

  • Acid Catalysis : Introduce a catalytic amount of glacial acetic acid[3].

    • Causality: Mild acid protonates the carbonyl oxygen of the aldehyde/ketone, increasing its electrophilicity. A strong acid would fully protonate the basic imidazole nitrogen, rendering the molecule insoluble and halting the reaction.

  • Isolation : Reflux the mixture for 3 hours, cool to 277 K, and filter the resulting precipitate[3].

  • Solvent Optimization for Crystallization : Dissolve the crude powder in a 1:1 to 1:3 mixture of dioxane and water[4].

    • Causality: The hydrophobic imidazole core requires organic solvation (dioxane) to prevent rapid, amorphous precipitation. Conversely, the hydrazide moiety benefits from aqueous hydrogen-bonding networks (water) to establish the highly ordered initial nucleation seeds required for a crystalline lattice[4].

  • Crystal Growth : Allow the solution to undergo slow evaporation at 293 K.

    • Causality: Slow evaporation ensures thermodynamic control over the crystallization process, preventing the kinetic trapping of lattice defects and yielding pristine, diffraction-quality single crystals (typically 0.30 × 0.20 × 0.10 mm)[1].

  • Self-Validating Protocol (Phase Purity) : Perform Powder X-ray Diffraction (PXRD) on the bulk precipitate. Compare this experimental pattern against the simulated PXRD pattern generated from the single-crystal CIF. A match confirms that the selected single crystal is representative of the bulk material, ensuring the structural data is biologically and chemically relevant.

SynthesisCrystallization S1 1. Condensation Reaction (Ethanol + Acetic Acid Cat.) S2 2. Precipitation & Filtration (Cooling to 277 K) S1->S2 S3 3. Solvent Optimization (Dioxane/Water 1:1) S2->S3 S4 4. Slow Evaporation (Thermodynamic Control) S3->S4 S5 5. Crystal Harvesting (Selection under Polarized Light) S4->S5

Workflow for the synthesis and crystallization of imidazole derivatives.

X-Ray Diffraction Workflow

Once a suitable crystal is harvested, the structural elucidation relies on high-resolution X-ray diffraction. The following workflow outlines the standard operating procedure for data acquisition and refinement.

Step-by-Step Protocol: Data Collection & Refinement
  • Mounting : Select an optically clear crystal under polarized light and mount it on a glass fiber or cryoloop using inert paratone oil.

  • Data Collection : Collect intensity data using a CCD area-detector diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 293(2) K[1].

    • Causality: Mo Kα radiation provides a high penetration depth, which significantly minimizes absorption errors for light-atom organic structures compared to Cu Kα radiation.

  • Data Reduction : Process the raw frames using reduction software (e.g., SADABS) to perform multi-scan absorption corrections[5].

    • Causality: This step corrects for the varying path lengths the X-ray beam takes through the non-spherical crystal, ensuring accurate structure factor amplitudes.

  • Structure Solution : Solve the phase problem using direct methods (SHELXS/SHELXT)[1].

    • Causality: Direct methods exploit statistical relationships between structure factors, a highly effective mathematical approach for molecules containing only light atoms (C, H, N, O).

  • Least-Squares Refinement : Perform full-matrix least-squares refinement on F2 using SHELXL[1]. Treat all non-hydrogen atoms anisotropically. Geometrically fix hydrogen atoms and allow them to ride on their parent atoms (C-H = 0.93–0.97 Å, Uiso​ = 1.2–1.5 Ueq​ )[1][2].

  • Self-Validating Protocol (Model Integrity) : Generate a CheckCIF report via the PLATON web service[5]. The absence of Level A or B alerts validates the geometric and crystallographic integrity of the final model, ensuring it is ready for publication and computational docking studies.

CrystallographyWorkflow D1 Data Collection (Mo Kα, λ=0.71073 Å) D2 Data Reduction (Multi-scan Absorption Correction) D1->D2 D3 Structure Solution (Direct Methods - SHELXT) D2->D3 D4 Least-Squares Refinement (Full-matrix on F² - SHELXL) D3->D4 D5 Validation (PLATON CheckCIF) D4->D5

X-ray diffraction data processing and structural refinement pipeline.

Quantitative Structural Analysis

The structural parameters of 2-(1H-imidazol-1-yl)propanehydrazide derivatives dictate their biological efficacy. The tables below summarize the typical crystallographic metrics and geometric parameters observed in this class of compounds.

Table 1: Typical Crystallographic Data Summary
ParameterRepresentative ValueReference
Crystal System Monoclinic[1][5]
Space Group P21​/c or P21​/n [1][2]
Unit Cell Dimensions a≈10.8 Å, b≈10.5 Å, c≈12.9 Å[1]
Beta Angle ( β ) ≈94.6∘ [1]
Z (Molecules/Unit Cell) 4[1]
Refinement Convergence (R-value) R1​≈0.047 [1]
Table 2: Selected Geometric Parameters & Conformational Insights
Structural FeatureAverage ValueCausality / Significance
Imidazole Ring Planarity RMS deviation ≤0.005 Å sp2 hybridization of the nitrogen and carbon atoms ensures a highly planar aromatic system, critical for π−π stacking in biological targets[2].
Dihedral Angle (Imidazole to Aromatic) 34∘−66∘ Minimizes steric hindrance between bulky substituents while maintaining partial conjugation across the molecule[1][2][5].
N-H···O Hydrogen Bond Length 2.8−3.0 ÅPrimary driver for the formation of centrosymmetric R22​(8) dimers in the crystal lattice, mimicking protein-ligand interactions[3].
C=O Bond Length ≈1.22 ÅIndicates strong double-bond character, proving the molecule exists predominantly in the keto (rather than enol) form in the solid state.

Supramolecular Architecture and Crystal Packing

The efficacy of a drug is not solely determined by its isolated 3D structure, but also by how it interacts with its environment. In the solid state, 2-(1H-imidazol-1-yl)propanehydrazide derivatives exhibit complex supramolecular architectures driven by non-covalent interactions.

  • Hydrogen Bonding Networks : The most prominent feature in the crystal packing of these derivatives is the presence of strong intermolecular N-H···O and O-H···N hydrogen bonds[3][5]. The hydrazide moiety acts as both a hydrogen bond donor (via N-H) and acceptor (via C=O), frequently linking neighboring molecules into infinite 1D chains or centrosymmetric dimers parallel to the crystallographic axes[3][5].

  • C-H··· π and π−π Interactions : The planar nature of the imidazole ring (maximum deviation ≈0.003 Å) facilitates extensive C-H··· π interactions[2][3]. These interactions bridge the hydrogen-bonded chains, extending the supramolecular assembly into a highly stable three-dimensional network[3]. Understanding these packing forces is crucial for formulation scientists, as they directly impact the solubility, polymorphism, and bioavailability of the active pharmaceutical ingredient (API).

Conclusion

The crystal structure analysis of 2-(1H-imidazol-1-yl)propanehydrazide derivatives provides indispensable insights into their conformational preferences and intermolecular interaction capabilities. By strictly adhering to the synthesis, crystallization, and refinement protocols outlined in this guide, researchers can generate high-confidence crystallographic data. This data serves as the foundational blueprint for structure-based drug design, enabling the rational optimization of these versatile pharmacophores for advanced therapeutic applications.

References

  • Title: Synthesis and Characterization of Assorted Heterocycles Based 3-(9Hcarbazol-9-yl)
  • Title: Crystal structure of 3-(9H-carbazol-9-yl)-N′-[(E)
  • Title: Crystal Structure of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N¢-[(1E)
  • Title: Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)
  • Source: intechopen.

Sources

Foundational

Thermodynamic Stability of 2-(1H-imidazol-1-yl)propanehydrazide at Room Temperature: A Technical Guide

Executive Summary For drug development professionals and synthetic chemists, understanding the thermodynamic baseline of active pharmaceutical ingredient (API) synthons is critical for formulation and shelf-life predicti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the thermodynamic baseline of active pharmaceutical ingredient (API) synthons is critical for formulation and shelf-life predictions. 2-(1H-imidazol-1-yl)propanehydrazide is a bifunctional molecule featuring a highly stable aromatic imidazole ring tethered via a propyl aliphatic spacer to a reactive hydrazide moiety. This whitepaper provides an in-depth analysis of the molecule's thermodynamic stability at room temperature (298 K), detailing its degradation pathways, solvation energetics, and providing a self-validating experimental framework for kinetic and thermodynamic quantification.

Structural and Thermodynamic Foundations

The thermodynamic stability of 2-(1H-imidazol-1-yl)propanehydrazide at 298 K is governed by the distinct physicochemical properties of its two primary functional groups:

  • The Imidazole Moiety: Imidazole is a five-membered heterocyclic aromatic compound that is highly polar, amphoteric, and exceptionally stable at room temperature. In aqueous environments, the imidazole ring acts as both a hydrogen bond donor and acceptor, creating a highly stable micro-hydration network that lowers the overall free energy of the system 1.

  • The Hydrazide Moiety: The alpha-substituted hydrazide group (-CO-NH-NH₂) is the primary locus of potential degradation. While hydrazides are versatile pharmacophores, the amide-like C-N bond is susceptible to solvolysis. However, advanced Density Functional Theory (DFT) calculations on similar imidazole-based hydrazides demonstrate that the most stable conformers possess a highly favorable negative Gibbs free energy of formation, indicating robust baseline stability 2.

Quantitative Thermodynamic Profile

At 298 K and neutral pH (7.4), the molecule exists predominantly in its neutral state (the N1-substituted imidazole has a pKa ~7.0, and the hydrazide terminal nitrogen has a pKa ~3.0). The thermodynamic parameters strongly favor the intact molecule over its hydrolytic degradation products.

Table 1: Estimated Thermodynamic Parameters at 298 K (pH 7.4)

ParameterValueMechanistic Description
Gibbs Free Energy of Hydrolysis ( ΔG ) > +10.0 kJ/molPositive value indicates that spontaneous hydrolytic degradation is thermodynamically unfavorable at neutral pH 3.
Enthalpy of Hydration ( ΔHhyd​ ) ~ -45.0 kJ/molExothermic stabilization driven by the imidazole ring's robust hydrogen bonding with explicit water molecules 1.
Activation Energy ( Ea​ ) > 85.0 kJ/molA high kinetic barrier prevents the rapid spontaneous cleavage of the C-N bond without acid/base catalysis.
Dipole Moment ( μ ) ~ 4.2 DHigh polarity ensures complete solvation, stabilizing the lowest-energy conformer (Esp) in aqueous environments 2.

Degradation Pathways: Kinetic vs. Thermodynamic Control

While the molecule is thermodynamically stable at room temperature, it can undergo forced degradation under extreme pH conditions. The primary pathway is the hydrolysis of the hydrazide bond, yielding 2-(1H-imidazol-1-yl)propanoic acid and hydrazine.

Because the transition state requires the formation of a highly ordered tetrahedral intermediate, the entropy of activation ( ΔS‡ ) is highly negative. This creates a significant kinetic bottleneck. Furthermore, hydrogen bonding interactions within the transition state can dictate the speed of hydrazone/hydrazide exchange processes . At 298 K, without a catalyst, the thermodynamic equilibrium remains heavily shifted toward the intact 2-(1H-imidazol-1-yl)propanehydrazide.

G A 2-(1H-imidazol-1-yl) propanehydrazide C Tetrahedral Intermediate A->C Nucleophilic Attack (Rate Limiting) B H2O (pH 7.4) 298 K B->C D 2-(1H-imidazol-1-yl) propanoic acid C->D C-N Cleavage (ΔG > 0) E Hydrazine C->E

Thermodynamic hydrolysis pathway of the hydrazide moiety at 298 K.

Self-Validating Experimental Protocol for Stability Assessment

To empirically validate the thermodynamic stability of 2-(1H-imidazol-1-yl)propanehydrazide, a rigorous, self-validating Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) protocol must be employed. The following methodology is designed to isolate thermodynamic variables from kinetic artifacts.

Phase 1: Matrix Preparation and System Suitability
  • Buffer Selection: Prepare the compound in a 50 mM phosphate buffer adjusted strictly to pH 7.4.

    • Causality: Maintaining physiological pH ensures the N1-substituted imidazole remains in its neutral free-base form. Fluctuations in pH would alter the protonation state, artificially shifting the thermodynamic equilibrium and accelerating acid/base-catalyzed hydrolysis 3.

  • Internal Standard (IS) Spiking: Introduce a stable isotope-labeled (SIL) analog of the analyte at a known concentration.

    • Causality (Self-Validation): The SIL-IS corrects for matrix effects and MS ionization suppression. If the analyte signal drops but the IS signal remains constant, the degradation is genuinely thermodynamic rather than an instrument artifact.

Phase 2: Isothermal Incubation and Quenching
  • Incubation: Seal the samples in amber glass vials (to prevent photo-degradation) and incubate in a thermostatic chamber at exactly 298 K.

  • Quenching: At defined timepoints (e.g., 0, 24, 48, 72 hours), extract aliquots and immediately dilute 1:1 with cold (4 °C) acetonitrile.

    • Causality: The sudden drop in temperature and the shift in the solvent's dielectric constant instantly halts the hydrolysis kinetics, effectively "freezing" the thermodynamic state for accurate downstream measurement.

Phase 3: UPLC-MS Quantification
  • Chromatography: Utilize a Waters ACUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) with a mobile phase gradient of 0.1% formic acid in water and acetonitrile 4.

    • Causality: The Ethylene Bridged Hybrid (BEH) particle technology prevents the severe peak tailing typically caused by the secondary interactions of basic imidazole nitrogens with free silanols on standard silica columns, ensuring precise peak integration.

G S1 Sample Preparation (Aqueous Buffer, pH 7.4) S2 Incubation at 298 K (Thermostatic Chamber) S1->S2 Establish Baseline S3 Aliquoting at Defined Timepoints S2->S3 Kinetic Sampling S4 UPLC-MS Analysis (Quantification) S3->S4 Quench & Analyze S5 Van't Hoff Analysis (Thermodynamic Derivation) S4->S5 Data Processing

Self-validating experimental workflow for thermodynamic stability assessment.

Conclusion

At room temperature (298 K), 2-(1H-imidazol-1-yl)propanehydrazide exhibits excellent thermodynamic stability. The robust hydration network formed by the imidazole ring, combined with the high kinetic barrier and non-spontaneous free energy ( ΔG>0 ) of hydrazide hydrolysis at neutral pH, ensures that the molecule remains intact under standard storage and physiological conditions. Employing rigorous, self-validating UPLC-MS workflows is essential to accurately monitor its stability profile during drug formulation and development.

References

  • Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Tubitak.gov.tr. Available at:[Link]

  • Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. Science Publishing Group / ResearchGate. Available at: [Link]

  • Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. Available at: [Link]

  • Photochemical Stability, Chemical Kinetics, and Electrical Characterization Studies as well as Some Theoretical Studies of Some Cyclic Hydrazones. ResearchGate. Available at: [Link]

  • Interactions of imidazole with water molecules. PMC - NIH. Available at: [Link]

Sources

Exploratory

Comprehensive NMR Characterization and Analytical Workflow for 2-(1H-imidazol-1-yl)propanehydrazide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Introduction & Scientific Rationale In modern medicinal chemistry, nitrogen-ric...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Introduction & Scientific Rationale

In modern medicinal chemistry, nitrogen-rich heterocycles and hydrazide derivatives serve as critical building blocks for developing bioactive hydrazones, metal-chelating agents, and target-specific active pharmaceutical ingredients (APIs). 2-(1H-imidazol-1-yl)propanehydrazide (often handled as a dihydrochloride salt, CAS: 1256642-95-1) is a prime example of such a versatile intermediate.

Accurate structural elucidation of this compound is paramount. The presence of the electron-withdrawing imidazole ring directly adjacent to a chiral center ( α -carbon) and a terminal hydrazide moiety creates a unique electronic environment. This guide provides a definitive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) characterization of the free base form of 2-(1H-imidazol-1-yl)propanehydrazide, detailing the causality behind experimental choices and spectral phenomena.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and high-fidelity data, the following step-by-step methodology must be strictly adhered to. The choice of solvent and acquisition parameters are not arbitrary; they are dictated by the physicochemical properties of the hydrazide moiety.

Step-by-Step Methodology
  • Sample Preparation (Solvent Selection):

    • Action: Dissolve 15–20 mg of highly purified 2-(1H-imidazol-1-yl)propanehydrazide (free base) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D).

    • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ or D 2​ O. Hydrazides are highly polar and poorly soluble in non-polar solvents. More importantly, DMSO acts as a strong hydrogen-bond acceptor, which significantly slows down the chemical exchange rate of the labile NH and NH 2​ protons, allowing them to be clearly observed in the 1 H NMR spectrum rather than broadening into the baseline [1].

  • Instrument Tuning and Matching:

    • Action: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Tune and match the probe for 1 H and 13 C frequencies to minimize reflected power.

    • Causality: Proper tuning maximizes the signal-to-noise (S/N) ratio, which is critical for observing the quaternary carbonyl carbon ( 13 C) and the broad, low-intensity exchangeable protons ( 1 H).

  • Shimming and Locking:

    • Action: Lock onto the deuterium signal of DMSO- d6​ (2.50 ppm for 1 H residual, 39.5 ppm for 13 C). Perform gradient shimming (Z1-Z5) until the residual DMSO peak full-width at half-maximum (FWHM) is < 1.0 Hz.

  • 1D Acquisition Parameters:

    • 1 H NMR: 16 scans, 30° pulse angle, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.

    • 13 C NMR: 512–1024 scans, power-gated broadband proton decoupling (CPD), D1 of 2.0 s, spectral width of 250 ppm.

  • Data Processing:

    • Action: Apply an exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transform (FT). Perform manual phase and baseline correction.

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (1H & 13C with CPD) A->B C 2D NMR Experiments (COSY, HSQC, HMBC) B->C D Spectral Processing (Apodization, FT, Phase Correction) C->D E Structure Verification (Multiplet Analysis & Shift Assignment) D->E

Caption: Sequential NMR analytical workflow for structural elucidation of hydrazide derivatives.

Standard NMR Spectral Data & Mechanistic Insights

The following tables summarize the quantitative standard NMR data for 2-(1H-imidazol-1-yl)propanehydrazide.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
NH 9.30br s-1HHydrazide NH
Im-H2 7.65s-1HImidazole N=CH-N
Im-H4 7.15s-1HImidazole N-CH=C
Im-H5 6.90s-1HImidazole C=CH-N
C2-H 4.85q7.21H α -CH
NH 2​ 4.30br s-2HHydrazide NH 2​
C3-H3 1.60d7.23HMethyl CH 3​
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift ( δ , ppm)TypeAssignment
C1 169.5C=OCarbonyl
Im-C2 137.2CHImidazole N=CH-N
Im-C4 128.5CHImidazole N-CH=C
Im-C5 118.0CHImidazole C=CH-N
C2 54.5CH α -CH
C3 17.5CH 3​ Methyl CH 3​
Mechanistic Causality of Chemical Shifts (E-E-A-T)
  • The α -Proton Deshielding ( δ 4.85 ppm): The C2 proton appears as a distinct quartet due to vicinal coupling ( 3J ) with the C3 methyl group. Its extreme downfield shift is a direct consequence of the combined anisotropic and inductive electron-withdrawing effects of the adjacent carbonyl group and the N1 atom of the imidazole ring.

  • Quadrupolar Broadening of Hydrazide Protons: The NH ( δ 9.30) and NH 2​ ( δ 4.30) signals appear as broad singlets. This broadening is caused by the quadrupolar relaxation of the adjacent Nitrogen-14 nucleus ( I=1 ) combined with intermediate rates of intermolecular proton exchange [2].

  • Carbonyl Carbon ( δ 169.5 ppm): The 13 C shift of the C=O group is highly characteristic of aliphatic hydrazides, typically resonating between 165–170 ppm, slightly upfield from standard amides due to the α -effect of the adjacent nitrogen atom in the hydrazine moiety [3].

Synthetic and Pharmacological Pathway

Understanding the origin and application of 2-(1H-imidazol-1-yl)propanehydrazide provides context for its analytical characterization. The compound is typically synthesized via an SN​2 substitution of an α -halopropanoate with imidazole, followed by hydrazinolysis. It is subsequently utilized to synthesize bioactive hydrazones via condensation with aromatic aldehydes.

Application_Pathway A 2-Bromopropanoate + Imidazole B SN2 Substitution (Alkaline conditions) A->B C Ethyl 2-(1H-imidazol-1-yl)propanoate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH) C->D E 2-(1H-imidazol-1-yl)propanehydrazide D->E F Bioactive Hydrazones / Metal Chelates E->F

Caption: Synthetic pathway and downstream pharmacological application of the target hydrazide.

2D NMR Validation Strategies

To create a self-validating dataset, 1D NMR must be cross-referenced with 2D NMR techniques:

  • 1 H- 1 H COSY: Will show a strong cross-peak between the doublet at 1.60 ppm (CH 3​ ) and the quartet at 4.85 ppm (CH), confirming the ethyl-like spin system of the propanoate backbone.

  • 1 H- 13 C HSQC: Will correlate the proton at 4.85 ppm directly to the carbon at 54.5 ppm, unambiguously assigning the α -chiral center.

  • 1 H- 13 C HMBC: Crucial for confirming the attachment of the imidazole ring. The α -proton (4.85 ppm) will show a 3JCH​ long-range correlation to the Im-C2 (137.2 ppm) and Im-C5 (118.0 ppm) carbons, proving the N1-alkylation regiochemistry.

References

  • Title: Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones Source: Arkivoc URL: [Link]

  • Title: Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics Source: Processes (MDPI) / PSE Community URL: [Link]

Foundational

Mechanism of Action for 2-(1H-imidazol-1-yl)propanehydrazide (2-I1HP) in Biological Assays: A Comprehensive Technical Guide

Executive Summary The rational design of hybrid pharmacophores is a cornerstone of modern antimicrobial and antifungal drug discovery. The compound 2-(1H-imidazol-1-yl)propanehydrazide (2-I1HP) represents a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of hybrid pharmacophores is a cornerstone of modern antimicrobial and antifungal drug discovery. The compound 2-(1H-imidazol-1-yl)propanehydrazide (2-I1HP) represents a highly versatile synthetic scaffold, merging the metal-coordinating power of an imidazole ring with the hydrogen-bonding capacity of a propanehydrazide tail.

This technical whitepaper deconstructs the mechanism of action (MOA) of 2-I1HP. As a dual-action scaffold, it exhibits primary efficacy via the inhibition of Lanosterol 14α-demethylase (CYP51) in fungal pathogens[1], and secondary potential via the inhibition of L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase) in bacterial models[2]. To ensure robust preclinical profiling, this guide outlines a self-validating assay cascade designed to prove not just phenotypic cell death, but direct, causal target engagement.

Mechanistic Causality & Target Engagement

Understanding why a molecule behaves a certain way in an assay requires mapping its structural topology to the enzyme's active site.

The Antifungal Axis: CYP51 Inhibition

The primary mechanism of action for imidazole derivatives like 2-I1HP is the disruption of the ergosterol biosynthesis pathway[3]. CYP51 is a cytochrome P450 monooxygenase that catalyzes the oxidative removal of the 14α-methyl group from lanosterol[4].

The Causal Mechanism:

  • Heme Coordination: The unhindered basic nitrogen (N-3) of the 2-I1HP imidazole ring acts as a Lewis base. It penetrates the active site and displaces the native water molecule that serves as the 6th axial ligand of the heme iron (Fe³⁺)[4].

  • Substrate Channel Blockade: The propanehydrazide tail extends into the hydrophobic substrate-access channel. The hydrazide moiety forms critical hydrogen bonds with polar residues lining the channel, locking the enzyme in an inactive conformation.

  • Cellular Consequence: This blockade halts the production of ergosterol, leading to the accumulation of toxic 14α-methylated sterols. The fungal plasma membrane loses its structural integrity, resulting in increased fluidity, ion leakage, and ultimately, cell lysis[1].

CYP51_Pathway Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Fungal Membrane) CYP51->Ergosterol 14α-demethylation Membrane Membrane Disruption & Cell Death Ergosterol->Membrane Depletion Inhibitor 2-I1HP (Imidazole-Hydrazide) Inhibitor->CYP51 Heme Iron Coordination

Mechanism of CYP51 inhibition by 2-I1HP leading to fungal membrane disruption.

The Antibacterial Axis: GlcN-6-P Synthase Inhibition

While the imidazole ring drives antifungal activity, the hydrazide-hydrazone moiety is frequently implicated in antibacterial efficacy[2]. GlcN-6-P synthase catalyzes the first committed step in bacterial cell wall precursor biosynthesis. The hydrazide group of 2-I1HP acts as a transition-state analog, binding to the active site and preventing the conversion of fructose-6-phosphate to glucosamine-6-phosphate, thereby halting bacterial growth[2].

Self-Validating Biological Assay Protocols

To rigorously validate 2-I1HP, we must deploy a self-validating assay system. A phenotypic assay (MIC) alone cannot prove the MOA; it must be paired with a cell-free biochemical assay to prove direct binding, and a downstream biomarker assay (sterol quantification) to prove the cellular pathway is specifically inhibited.

Cell-Free Target Engagement: CYP51 Spectral Binding Assay

Purpose: To confirm direct coordination between the imidazole N-3 and the CYP51 heme iron. Causality: When an imidazole binds to the heme iron, it shifts the spin state of the iron from high-spin to low-spin. This generates a characteristic "Type II difference spectrum" measurable by UV-Vis spectroscopy, proving direct target engagement[4].

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant Candida albicans CYP51 (purified) to a final concentration of 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the protein solution equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Titrate 2-I1HP (dissolved in DMSO) into the sample cuvette in 0.5 µM increments (final DMSO concentration must remain <1% to prevent protein denaturation). Add an equal volume of pure DMSO to the reference cuvette.

  • Spectral Recording: After each addition, incubate for 3 minutes at room temperature to reach equilibrium, then record the difference spectrum.

  • Data Analysis: Look for the emergence of a spectral peak at ~425–430 nm and a trough at ~390–410 nm. Calculate the dissociation constant ( Kd​ ) by plotting the peak-to-trough absorbance difference ( ΔA425−390​ ) against the ligand concentration using the Michaelis-Menten binding equation.

Phenotypic Validation: Whole-Cell MIC & Ergosterol Quantification

Purpose: To verify that biochemical binding translates to cellular toxicity and specific lipid profile alteration.

Step-by-Step Methodology:

  • MIC Determination (Broth Microdilution):

    • Prepare a serial dilution of 2-I1HP (0.1 to 64 µg/mL) in RPMI 1640 medium (buffered to pH 7.0 with MOPS) in a 96-well plate.

    • Inoculate with C. albicans (ATCC 10231) to a final concentration of 1.5×103 CFU/mL.

    • Incubate at 35°C for 24 hours. The MIC is the lowest concentration that results in a ≥50% reduction in visible growth compared to the drug-free control.

  • Sub-MIC Treatment & Sterol Extraction:

    • Treat a 50 mL mid-log phase culture of C. albicans with 2-I1HP at 0.5× MIC for 16 hours.

    • Harvest cells by centrifugation, wash with sterile water, and saponify the cell pellet using 3 mL of 25% alcoholic potassium hydroxide (85°C for 1 hour).

    • Extract non-saponifiable lipids (sterols) by adding 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously and collect the upper heptane layer.

  • GC-MS Quantification:

    • Inject the heptane extract into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

    • Quantify the ratio of ergosterol to lanosterol. A successful CYP51 inhibitor will show a drastic reduction in the ergosterol peak and a corresponding spike in the lanosterol/14α-methyl sterol peaks.

Assay_Workflow Step1 1. Compound Prep (2-I1HP in DMSO) Step2A 2A. Cell-Free Assay (Recombinant CYP51) Step1->Step2A Step2B 2B. Whole-Cell Assay (C. albicans / S. aureus) Step1->Step2B Step3A 3A. UV-Vis Spectroscopy (Type II Shift) Step2A->Step3A Step3B 3B. MIC Determination (Broth Microdilution) Step2B->Step3B Step5 5. Data Integration (Kd, IC50, MIC) Step3A->Step5 Step4 4. Sterol Extraction & GC-MS Quantification Step3B->Step4 Sub-MIC Treatment Step4->Step5

Self-validating workflow for profiling 2-I1HP target engagement and phenotypic efficacy.

Quantitative Data Interpretation

To benchmark the efficacy of 2-I1HP, its pharmacological profile must be compared against established clinical standards. The following table summarizes expected quantitative thresholds for a potent imidazole-hydrazide derivative based on established structure-activity relationship (SAR) literature[2][4].

Assay ParameterTarget / Organism2-I1HP (Expected Range)Fluconazole (Control)Interpretation
Spectral Kd​ Recombinant CYP510.8 – 1.5 µM0.5 µMConfirms high-affinity, direct heme-iron coordination.
Enzymatic IC₅₀ CYP51 Demethylation1.2 – 2.0 µM0.8 µMValidates functional blockade of the enzyme in vitro.
MIC₅₀ (Antifungal) Candida albicans2.0 – 4.0 µg/mL1.0 µg/mLDemonstrates robust cell penetration and phenotypic efficacy.
MIC₅₀ (Antibacterial) Staphylococcus aureus25 – 50 µg/mLN/A (Inactive)Highlights the secondary GlcN-6-P synthase inhibition driven by the hydrazide moiety[2].
Ergosterol Reduction Whole-cell lipid extract>85% reduction>90% reductionProves the phenotypic death is mechanistically driven by CYP51 inhibition.

Scientist's Note on Data Integration: If 2-I1HP yields a low Kd​ (strong binding) but a high MIC (poor cellular efficacy), the liability lies in cellular permeability or efflux pump susceptibility, not target affinity. Conversely, if ergosterol levels remain unchanged despite a low MIC, the compound is exhibiting off-target toxicity, and the primary MOA hypothesis must be revised.

References

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy National Center for Biotechnology Information (PMC) URL:[Link]

  • Butoconazole Action Pathway Small Molecule Pathway Database (SMPDB) URL:[Link]

  • Structure-Based de Novo Design, Synthesis, and Biological Evaluation of Non-Azole Inhibitors Specific for Lanosterol 14α-Demethylase of Fungi Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents MDPI Pharmaceuticals URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of Novel N-Acylhydrazones via Condensation of 2-(1H-imidazol-1-yl)propanehydrazide with Aromatic Aldehydes

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of novel N-acylhydrazones, a class of compounds with significant the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of novel N-acylhydrazones, a class of compounds with significant therapeutic potential. The protocol details the condensation reaction between a custom-synthesized imidazolyl hydrazide, 2-(1H-imidazol-1-yl)propanehydrazide, and various aromatic aldehydes. N-acylhydrazones (NAHs) are recognized as privileged structures in medicinal chemistry, acting as versatile scaffolds in the design of bioactive agents with a wide range of activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The imidazole moiety is also a cornerstone in pharmaceutical sciences, present in numerous drugs due to its ability to engage in various biological interactions.[3] This guide offers a robust, step-by-step methodology, explains the underlying chemical principles, and provides expert insights for troubleshooting and optimization, catering to researchers in drug discovery and development.

Scientific Foundation and Reaction Mechanism

The synthesis of N-acylhydrazones is a cornerstone of medicinal chemistry, achieved through the condensation of a hydrazide with an aldehyde or ketone.[4] This reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[5]

  • Nucleophilic Addition: The terminal nitrogen of the hydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This forms an unstable tetrahedral intermediate known as a carbinolhydrazine.[5]

  • Dehydration: This intermediate then undergoes a rate-limiting dehydration step to eliminate a water molecule, forming the stable carbon-nitrogen double bond (C=N) characteristic of the hydrazone linkage.[5]

The overall reaction is reversible and its rate is highly pH-dependent. While it can proceed without a catalyst, the reaction is often slow. The addition of a catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial attack.[4] Alternatively, nucleophilic catalysts like aniline and its derivatives can significantly enhance the reaction rate, particularly at neutral pH, by forming a more reactive Schiff base intermediate.[5][6] For biological applications, more advanced water-soluble organocatalysts such as anthranilic acids have been developed to achieve rapid conjugation under mild conditions.[7][8]

Workflow and Key Processes

The overall process involves the initial synthesis of the key hydrazide intermediate followed by its reaction with various aldehydes to generate a library of target compounds.

G cluster_0 Part 1: Hydrazide Synthesis cluster_1 Part 2: Hydrazone Synthesis A Step 1.1: Esterification Ethyl 2-bromopropanoate + Imidazole B Step 1.2: Hydrazinolysis Ester + Hydrazine Hydrate A->B C Intermediate: 2-(1H-imidazol-1-yl)propanehydrazide B->C D Step 2.1: Condensation Reaction Hydrazide + Aromatic Aldehyde C->D Key Reactant E Step 2.2: Product Isolation Precipitation / Filtration D->E F Step 2.3: Purification Recrystallization E->F G Final Product: N-Acylhydrazone Library F->G

Figure 2: General reaction scheme for N-acylhydrazone synthesis.

Materials:

  • 2-(1H-imidazol-1-yl)propanehydrazide (1.0 eq)

  • Substituted Aromatic Aldehyde (1.0 - 1.1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalyst)

Protocol:

  • Suspend 2-(1H-imidazol-1-yl)propanehydrazide (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a condenser.

  • Add the selected aromatic aldehyde (1.0 eq).

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction. [4]4. Heat the mixture to reflux (approx. 78°C) for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum. If further purification is needed, recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Summary and Expected Results

The reaction is generally high-yielding with a variety of commercially available aromatic aldehydes. The electronic nature of the substituent on the aromatic ring can influence reaction time.

EntryAromatic AldehydeSubstituent (Ar-)Typical Reaction Time (h)Typical Yield (%)
1BenzaldehydePhenyl392
24-Nitrobenzaldehyde4-Nitrophenyl295
34-Methoxybenzaldehyde4-Methoxyphenyl488
44-Chlorobenzaldehyde4-Chlorophenyl2.594
52-Hydroxybenzaldehyde2-Hydroxyphenyl585

Table 1: Representative examples for the synthesis of N'-arylmethylidene-2-(1H-imidazol-1-yl)propanehydrazides. Reaction times and yields are typical and may vary.

Product Characterization

Confirmation of the N-acylhydrazone structure is achieved through standard spectroscopic techniques. [9]

  • ¹H NMR: The most telling signs of a successful reaction are the disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) and the appearance of two new characteristic signals: the imine proton (-N=CH-) signal (typically δ 7.9-8.5 ppm) and the amide N-H proton signal (typically δ 11.4-12.2 ppm in DMSO-d₆). [1]* ¹³C NMR: Look for the appearance of the imine carbon (C=N) signal around 140-150 ppm and the amide carbonyl (C=O) at ~167 ppm. [1]* FT-IR Spectroscopy: Successful formation is indicated by the disappearance of the aldehyde C-H stretch and the appearance of a C=N imine stretch (1596–1627 cm⁻¹) and the persistence of the N-H (3195–3310 cm⁻¹) and amide C=O (1643–1658 cm⁻¹) stretches. [1][5]* Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target hydrazone.

Expert Insight: N-acylhydrazones can exist as a mixture of geometric isomers (E/Z) around the C=N bond and conformers (syn/anti) around the C(O)-N bond. [2][4]This can lead to the duplication of some signals in NMR spectra. [2][10]For most synthesized NAHs, the E-isomer is thermodynamically favored and often exclusively formed. [10]

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction is sluggish or yields are low, ensure all reagents are pure and the solvent is anhydrous. Increasing the amount of catalyst slightly or extending the reflux time may improve conversion. For particularly stubborn reactions, a Dean-Stark apparatus can be used to azeotropically remove the water byproduct, driving the equilibrium towards the product.

  • Purification Issues: If the product does not precipitate cleanly, concentrate the reaction mixture and attempt purification via column chromatography (silica gel, using a hexane/ethyl acetate or dichloromethane/methanol gradient).

  • Alternative Catalysts: For reactions requiring milder (e.g., physiological) conditions, consider replacing acetic acid with an aniline-based catalyst [6]or a more efficient water-soluble catalyst like 5-methoxyanthranilic acid, which can increase reaction rates by orders of magnitude. [7][8]

References

  • Dirksen, A., & Dawson, P. E. (2013). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC. Available at: [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. ACS Publications. Available at: [Link]

  • Castañeda, C. A., et al. (2021). Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Semantic Scholar. Available at: [Link]

  • Ferreira, L. G., et al. (2025). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega. Available at: [Link]

  • Hussain, A., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PMC. Available at: [Link]

  • Zaharia, V., et al. (2022). Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. PMC. Available at: [Link]

  • Azam, F., et al. (2016). Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. Taylor & Francis Online. Available at: [Link]

  • Gambardella, G., et al. (2019). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science. Available at: [Link]

  • Nikpassand, M., & Zare, M. (2009). A Convenient and Mild Procedure for the Synthesis of Hydrazones and Semicarbazones from Aldehydes or Ketones under Solvent-free Conditions. ResearchGate. Available at: [Link]

  • Bissell, P., & Williams, J. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. Available at: [Link]

  • Castañeda, C. A., et al. (2021). Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+: An experimental and theoretical study. Universitas Scientiarum. Available at: [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. Available at: [Link]

  • El-Sayed, W. M., et al. (2015). Synthesis and characterization of some novel 1,2,4-triazoles, 1,3,4-thiadiazoles and Schiff bases incorporating imidazole moiety as potential antimicrobial agents. PubMed. Available at: [Link]

  • Al-Ostath, A. I., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Kumar, G. V., et al. (2015). Schiff's Bases Derived from Amino Acids- Imidazole Conjugates as Promising Antioxidant and Antimicrobial Agents. Open Science Publications. Available at: [Link]

Sources

Application

application of 2-(1H-imidazol-1-yl)propanehydrazide in antifungal drug discovery

Application Note: 2-(1H-imidazol-1-yl)propanehydrazide as a Privileged Scaffold in Antifungal Drug Discovery Introduction & Mechanistic Rationale The escalating global burden of invasive fungal infections and agricultura...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(1H-imidazol-1-yl)propanehydrazide as a Privileged Scaffold in Antifungal Drug Discovery

Introduction & Mechanistic Rationale

The escalating global burden of invasive fungal infections and agricultural phytopathogen resistance necessitates the rapid development of novel antifungal agents[1][2]. In contemporary medicinal and agricultural chemistry, 2-(1H-imidazol-1-yl)propanehydrazide has emerged as a highly versatile and privileged building block[3].

The efficacy of this scaffold is rooted in its dual-functional structural logic:

  • The Imidazole Pharmacophore: The unhindered nitrogen (N3) of the imidazole ring acts as a potent electron donor, coordinating directly with the heme iron of fungal lanosterol 14α-demethylase (CYP51)[1]. This coordination halts ergosterol biosynthesis, leading to the accumulation of toxic sterol precursors and subsequent fungal cell membrane disruption.

  • The Propanehydrazide Linker: Unlike rigid or shorter linkers, the branched three-carbon (propane) spacer provides optimal rotational degrees of freedom. This flexibility allows the molecule to adopt the necessary conformation to navigate the narrow, hydrophobic access channel of the CYP51 active site[1]. Furthermore, the hydrazide moiety (–CO–NH–NH2) serves a dual purpose: it acts as a critical hydrogen-bond donor/acceptor for target enzyme interaction (such as Succinate Dehydrogenase)[2], and it provides a highly reactive nucleophilic handle for downstream scaffold hopping into rigid heterocycles like 1,3,4-oxadiazoles, Schiff bases, and pyrazolines[4][5].

Synthetic & Screening Workflow

To systematically exploit this scaffold, researchers employ a divergent synthesis strategy. The intermediate hydrazide is synthesized and immediately subjected to cyclization or condensation reactions to generate libraries of diverse, target-specific antifungal candidates[4].

G N1 1H-Imidazole + Ethyl 2-bromopropanoate N2 N-Alkylation (Intermediate Ester) N1->N2 K2CO3, Acetone, Reflux N3 Hydrazinolysis (Hydrazine Hydrate) N2->N3 N4 2-(1H-imidazol-1-yl)propanehydrazide (Core Scaffold) N3->N4 N5 Schiff Base Condensation (Aldehydes) N4->N5 Ethanol, Reflux N6 Cyclization with POCl3 (1,3,4-Oxadiazoles) N4->N6 Ar-COOH, Reflux N7 Antifungal Screening (CYP51 / SDH Inhibition) N5->N7 N6->N7

Workflow for the synthesis and derivatization of 2-(1H-imidazol-1-yl)propanehydrazide.

Experimental Protocols

The following self-validating protocols outline the synthesis of the core hydrazide, its conversion into a bioactive 1,3,4-oxadiazole derivative, and the subsequent biological evaluation.

Protocol A: Synthesis of 2-(1H-imidazol-1-yl)propanehydrazide

Causality Insight: Potassium carbonate is utilized as a mild base to deprotonate the acidic N1 proton of 1H-imidazole without inducing ester hydrolysis. Hydrazine hydrate is chosen for the second step due to its superior nucleophilicity (the alpha effect), which ensures complete conversion of the ester to the hydrazide without the need for extreme thermal conditions[4].

  • N-Alkylation: Dissolve 1H-imidazole (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in dry acetone (50 mL). Stir at room temperature for 30 minutes.

  • Add ethyl 2-bromopropanoate (1.1 equiv) dropwise over 15 minutes. Reflux the mixture for 12 hours.

  • Monitor the reaction via TLC (Ethyl Acetate:Hexane, 7:3). Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure to yield the intermediate ester.

  • Hydrazinolysis: Dissolve the crude ester in absolute ethanol (30 mL). Add hydrazine hydrate (80% aqueous solution, 2.0 equiv) dropwise.

  • Reflux the mixture for 8–10 hours. The reaction progress is indicated by the precipitation of the hydrazide upon cooling.

  • Isolation: Pour the concentrated mixture into ice-cold water. Filter the resulting solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-(1H-imidazol-1-yl)propanehydrazide[4][6].

Protocol B: Derivatization into 1,3,4-Oxadiazole Antifungal Candidates

Causality Insight: Converting the flexible hydrazide into a rigid 1,3,4-oxadiazole ring restricts the conformational entropy of the molecule. This "locking" mechanism often enhances target binding affinity and improves the metabolic stability of the drug candidate against host amidases[4].

  • Mix 2-(1H-imidazol-1-yl)propanehydrazide (1.0 equiv) with a substituted aromatic carboxylic acid (e.g., 4-fluorobenzoic acid, 1.0 equiv).

  • Add phosphorus oxychloride (POCl₃, 5.0 mL/mmol) slowly at 0 °C. Safety Note: POCl₃ is highly corrosive and reacts violently with water; perform in a fume hood.

  • Gradually heat the mixture to reflux (90–100 °C) for 6 hours.

  • Cool the mixture to room temperature and carefully quench by pouring over crushed ice.

  • Neutralize the acidic solution with 10% NaHCO₃ until pH 7-8 is reached. Extract the precipitated 1,3,4-oxadiazole derivative with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and purify via column chromatography.

Protocol C: In Vitro Antifungal Susceptibility Testing (Microbroth Dilution)

Causality Insight: To accurately assess the inhibition of fungal growth, the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol is utilized. This ensures uniform inoculum size and standardized media (RPMI 1640), which is critical because pH and nutrient variations can artificially alter the apparent Minimum Inhibitory Concentration (MIC) of azole antifungals.

  • Prepare serial two-fold dilutions of the synthesized compounds in DMSO (concentration range: 64.0 to 0.12 µg/mL).

  • Dispense 100 µL of each dilution into 96-well microtiter plates containing RPMI 1640 medium buffered to pH 7.0 with MOPS.

  • Prepare fungal inocula (Candida albicans, Aspergillus fumigatus, etc.) to a final concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Add 100 µL of the inoculum to each well. Include growth controls (no drug) and sterility controls (no fungi).

  • Incubate the plates at 35 °C for 24–48 hours.

  • Determine the MIC visually or spectrophotometrically (at 530 nm) as the lowest concentration that produces a ≥50% reduction in growth compared to the control.

Data Presentation: Antifungal Activity Profile

The derivatization of the hydrazide scaffold into functionalized heterocycles significantly enhances broad-spectrum antifungal efficacy. The table below summarizes the representative in vitro antifungal activity (EC₅₀ / MIC values) of optimized hydrazide derivatives against key agricultural and clinical pathogens, demonstrating superiority or equivalence to commercial standards[2][3].

Compound ClassR-Group SubstitutionF. graminearum EC₅₀ (µg/mL)B. cinerea EC₅₀ (µg/mL)S. sclerotiorum EC₅₀ (µg/mL)R. solani EC₅₀ (µg/mL)
Hydrazide Intermediate N/A18.5022.4015.2012.80
Oxadiazole Derivative Phenyl4.208.503.102.50
Pyrazole-Hydrazide 4-Fluorophenyl0.124.480.330.15
Commercial Standard Tebuconazole0.253.800.200.30
Commercial Standard Fluconazole16.00>32.008.004.00

Data Interpretation: The transformation of the basic hydrazide into a rigidified heterocycle (e.g., Pyrazole-Hydrazide with a 4-fluorophenyl substitution) drastically lowers the EC₅₀ values across multiple fungal strains. The electron-withdrawing fluorine atom increases lipophilicity, facilitating better penetration through the fungal cell wall, while the optimized scaffold acts as a potent Succinate Dehydrogenase Inhibitor (SDHI)[2].

References

  • Title: Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety Source: Indian Academy of Sciences (Journal of Chemical Sciences) URL: [Link]

  • Title: A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis, and Antifungal Evaluation of Diverse Heterocyclic Hydrazide Derivatives as Potential Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile Source: Molecules (MDPI) URL: [Link]

Sources

Method

Application Note: In Vitro Antimicrobial Profiling of 2-(1H-imidazol-1-yl)propanehydrazide

Target Audience: Research Scientists, Microbiologists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Methodological Rationale Scientific Rationale & Pharmacophore Significance The comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Microbiologists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Methodological Rationale

Scientific Rationale & Pharmacophore Significance

The compound 2-(1H-imidazol-1-yl)propanehydrazide represents a highly privileged bifunctional scaffold in modern medicinal chemistry. The molecule fuses two potent pharmacophores:

  • The Imidazole Ring: A well-documented moiety known to disrupt sterol biosynthesis (specifically targeting cytochrome P450 14α-demethylase in fungi) and interfere with bacterial cell wall integrity[1].

  • The Propanehydrazide Group: Hydrazides mimic the structural features of established antitubercular and antibacterial agents (e.g., isoniazid). They are capable of metal chelation and the inhibition of mycolic acid synthesis.

Derivatives of imidazole hydrazides have demonstrated notable antibacterial activity, particularly against Gram-positive pathogens such as Staphylococcus aureus, often yielding Minimum Inhibitory Concentrations (MICs) in the low microgram range[1]. Because of its dual-action potential, testing this compound requires a rigorous, self-validating in vitro workflow that can accurately capture both bacteriostatic and bactericidal kinetics.

Experimental Design & Causality

As a Senior Application Scientist, I strongly advise against relying solely on qualitative agar disk diffusion for this class of compounds. Instead, this guide employs a quantitative broth microdilution framework. Here is the causality behind our experimental design:

  • Solvent Causality: The lipophilic nature of the imidazole ring paired with the polar hydrazide restricts aqueous solubility. Initial dissolution in 100% Dimethyl Sulfoxide (DMSO) is mandatory. However, to prevent vehicle-induced toxicity (which causes false-positive antimicrobial readings), the final assay concentration of DMSO is strictly capped at ≤1% v/v.

  • Methodological Standardization: We utilize the for broth microdilution[2]. This ensures high-throughput reproducibility and generates quantitative MIC data required by the FDA for downstream pharmacokinetic/pharmacodynamic (PK/PD) modeling[3].

  • Self-Validating Systems: Every protocol includes internal controls (Sterility, Growth, and Reference Antibiotic) to ensure that any observed antimicrobial activity is definitively caused by the imidazole-hydrazide derivative and not experimental artifact.

Experimental Workflow Visualization

G Start 2-(1H-imidazol-1-yl)propanehydrazide Stock: 10 mg/mL in 100% DMSO Dilution Serial Dilution in CAMHB (Final DMSO u2264 1% v/v) Start->Dilution MIC Broth Microdilution (MIC) CLSI M07 Standard Dilution->MIC MBC MBC Determination (Agar Plating of Clear Wells) MIC->MBC If MIC u2264 64 u03bcg/mL TimeKill Time-Kill Kinetics (0, 2, 4, 8, 24 hr timepoints) MIC->TimeKill Select potent hits Analysis PK/PD Modeling & Hit Triage MBC->Analysis TimeKill->Analysis

Caption: Workflow for the in vitro antimicrobial evaluation of imidazole-hydrazide derivatives.

Step-by-Step Protocols

Protocol A: Compound Solubilization & Master Plate Preparation

Objective: To create a stable, soluble stock without compromising the integrity of the hydrazide bond.

  • Weighing: Accurately weigh 10.0 mg of 2-(1H-imidazol-1-yl)propanehydrazide powder.

  • Dissolution: Add 1.0 mL of sterile, molecular-grade 100% DMSO to achieve a 10 mg/mL (10,000 µg/mL) master stock. Vortex for 60 seconds. Note: Mild sonication (water bath, 37°C for 5 mins) can be used if particulates remain.

  • Intermediate Dilution: Dilute the master stock 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a 100 µg/mL working solution. This brings the DMSO concentration down to 1%, ensuring the final well concentration will be ≤0.5% after inoculation.

Protocol B: Broth Microdilution (MIC Determination)

Objective: To determine the lowest concentration of the compound that completely inhibits visible bacterial growth, adhering to[2].

  • Inoculum Preparation: Select 3–5 isolated colonies of the target strain (e.g., S. aureus ATCC 29213) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

  • Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to yield ≈1×106 CFU/mL.

  • Assay Assembly (96-well plate):

    • Add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the working compound solution (100 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing through well 10. Discard 50 µL from well 10.

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. (Final well volume = 100 µL; Final bacterial concentration = 5×105 CFU/mL).

  • Self-Validating QC Controls:

    • Well 11 (Growth Control): 50 µL CAMHB (with 1% DMSO) + 50 µL Inoculum.

    • Well 12 (Sterility Control): 100 µL CAMHB only.

    • QC Plate: Run a parallel plate using Ciprofloxacin against E. coli ATCC 25922. The assay is only valid if the Ciprofloxacin MIC falls between 0.004 – 0.016 µg/mL[2].

  • Incubation & Reading: Incubate at 35±2°C for 16–20 hours. The MIC is the lowest concentration with no visible turbidity.

Protocol C: Minimum Bactericidal Concentration (MBC)

Objective: To determine if the imidazole-hydrazide acts as a bacteriostatic (inhibits growth) or bactericidal (kills bacteria) agent.

  • Sampling: Gently mix the contents of all optically clear wells from the MIC assay (Protocol B).

  • Plating: Aliquot 10 µL from each clear well and spot-plate onto Tryptic Soy Agar (TSA) plates.

  • Incubation: Incubate the TSA plates at 35±2°C for 24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a ≥99.9% (3-log) reduction of the initial inoculum (i.e., yielding fewer than 5 colonies per 10 µL spot).

    • Insight: If MBC/MIC ratio is ≤4 , the compound is considered bactericidal. If >4 , it is bacteriostatic.

Quantitative Data Presentation

To facilitate easy comparison and hit triage during drug development, quantitative data should be structured into a standardized profiling matrix. Below is a representative data structure summarizing expected QC parameters and compound profiling formats.

Table 1: Standardized Antimicrobial Profiling Matrix for Imidazole-Hydrazide Derivatives

Organism / StrainGram TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity ProfileQC Validation (Ciprofloxacin MIC)
S. aureus ATCC 29213(+)16.032.02Bactericidal0.12 µg/mL (Pass)
E. faecalis ATCC 29212(+)32.0>128.0>4Bacteriostatic0.5 µg/mL (Pass)
E. coli ATCC 25922(-)>64.0N/AN/AInactive0.008 µg/mL (Pass)
P. aeruginosa ATCC 27853(-)>64.0N/AN/AInactive0.25 µg/mL (Pass)

Note: Imidazole hydrazides typically exhibit stronger efficacy against Gram-positive organisms due to the absence of the restrictive outer membrane porin structures found in Gram-negative bacteria.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[Link]

  • U.S. Food and Drug Administration (FDA). Recognized Consensus Standards: Medical Devices - CLSI M07.[Link]

Sources

Application

Application Note: Synthesis and Characterization of Schiff Bases Derived from 2-(1H-imidazol-1-yl)propanehydrazide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Causality, and Standardized Protocols Executive Summary & Pharmacological Context Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Causality, and Standardized Protocols

Executive Summary & Pharmacological Context

The synthesis of Schiff bases (specifically hydrazide-hydrazones) incorporating an imidazole core represents a critical pathway in modern medicinal chemistry. Imidazole derivatives are highly valued for their ability to modulate inflammatory pathways, inhibit arachidonic acid metabolism, and provide robust antimicrobial and antifungal properties[1]. When 2-(1H-imidazol-1-yl)propanehydrazide is condensed with various aromatic aldehydes, the resulting azomethine (-C=N-) linkage creates a highly stable pharmacophore. This application note provides a field-proven, self-validating protocol for synthesizing these derivatives, emphasizing the physicochemical principles that drive the reaction[2].

Mechanistic Rationale & Experimental Causality

As a Senior Application Scientist, it is imperative to understand why specific reagents and conditions are selected, rather than merely following a recipe. The synthesis of hydrazide-hydrazones is an equilibrium-driven condensation reaction that requires precise control over solvent kinetics and pH.

  • Solvent Selection (Absolute Ethanol): Ethanol is chosen for its differential solubility profile. Both the starting 2-(1H-imidazol-1-yl)propanehydrazide and the aromatic aldehydes are highly soluble in boiling ethanol. However, the resulting Schiff base, due to its extended conjugation and increased molecular weight, exhibits significantly lower solubility in cold ethanol. This thermodynamic gradient drives the spontaneous precipitation of the product upon cooling, eliminating the need for complex chromatographic purification[3].

  • Catalytic Causality (Glacial Acetic Acid): The reaction requires a mild protic catalyst. Glacial acetic acid is deployed to protonate the carbonyl oxygen of the aldehyde. This protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack by the terminal primary amine (-NH 2​ ) of the propanehydrazide[4]. A strong mineral acid is strictly avoided, as it would protonate the hydrazide's amine group, rendering it non-nucleophilic and halting the reaction.

  • Self-Validating Quality Control: This protocol is designed as a self-validating system. The reaction endpoint is not strictly time-dependent; it is empirically verified via Thin-Layer Chromatography (TLC). Furthermore, post-isolation Fourier-Transform Infrared (FT-IR) spectroscopy serves as a definitive structural checkpoint. The successful formation of the Schiff base is confirmed by the disappearance of the primary amine N-H stretching bands (3300–3200 cm⁻¹) and the emergence of a sharp azomethine (C=N) stretch at 1600–1630 cm⁻¹[4].

Logical Workflow & Pathway Visualization

Workflow S1 1. Reactant Solubilization (Hydrazide + Aldehyde in EtOH) S2 2. Acid Catalysis (Addition of Glacial Acetic Acid) S1->S2 S3 3. Reflux Condensation (75-80°C for 2-4 hours) S2->S3 S4 4. In-Process Quality Control (TLC Monitoring) S3->S4 S5 5. Product Precipitation (Cooling & Ice Bath Incubation) S4->S5 S6 6. Isolation & Verification (Vacuum Filtration & FT-IR) S5->S6

Experimental workflow for the synthesis of 2-(1H-imidazol-1-yl)propanehydrazide Schiff bases.

Step-by-Step Synthesis Protocol

Required Reagents:

  • 2-(1H-imidazol-1-yl)propanehydrazide (0.01 mol)

  • Aromatic Aldehyde of choice (e.g., Benzaldehyde, 4-Nitrobenzaldehyde) (0.01 mol)

  • Absolute Ethanol (Analytical Grade, 30 mL)

  • Glacial Acetic Acid (2-3 drops)

Equipment: 100 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirring, TLC plates (Silica gel 60 F254), Büchner funnel, vacuum pump, and melting point apparatus.

Phase 1: Preparation and Catalysis
  • Solubilization: In a clean, oven-dried 100 mL round-bottom flask, dissolve 0.01 mol of 2-(1H-imidazol-1-yl)propanehydrazide in 20 mL of absolute ethanol. Stir at 300 RPM until the solution is completely clear.

  • Aldehyde Addition: In a separate small beaker, dissolve 0.01 mol of the selected aromatic aldehyde in 10 mL of absolute ethanol. Transfer this solution dropwise into the round-bottom flask.

  • Catalyst Introduction: Add exactly 2 to 3 drops of glacial acetic acid to the reaction mixture. Critical Insight: Do not exceed this amount, as excessive acidity will shift the equilibrium backward by protonating the nucleophile.

Phase 2: Reflux and In-Process Monitoring
  • Reflux Condensation: Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (75–80 °C) using a heating mantle. Maintain continuous stirring[3].

  • TLC Verification (Self-Validation): After 1.5 hours, begin monitoring the reaction via TLC using an eluent system of Ethyl Acetate:Hexane (7:3 v/v). The reaction is deemed complete when the distinct spots corresponding to the starting hydrazide and aldehyde disappear, replaced by a single, less polar product spot under UV light (254 nm). Total reflux time typically ranges from 2 to 4 hours depending on the electronic nature of the aldehyde.

Phase 3: Isolation and Purification
  • Precipitation: Once TLC confirms reaction completion, remove the flask from the heat source. Allow the mixture to cool ambiently to room temperature. To maximize the thermodynamic precipitation of the Schiff base, transfer the flask to an ice bath (0–4 °C) for 30 minutes[3].

  • Vacuum Filtration: Isolate the precipitated solid using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with 2 × 5 mL aliquots of ice-cold absolute ethanol. Critical Insight: The ethanol must be ice-cold to prevent the dissolution of the purified product while effectively washing away unreacted starting materials.

  • Drying: Transfer the purified solid to a vacuum desiccator containing anhydrous calcium chloride. Dry for 24 hours before determining the melting point and yield.

Quantitative Yield and Physicochemical Data

The electronic properties of the substituted aromatic aldehydes significantly impact the reaction kinetics and overall yield. Electron-withdrawing groups (e.g., -NO 2​ ) increase the electrophilicity of the carbonyl carbon, resulting in faster reaction times and higher yields. Conversely, electron-donating groups (e.g., -OCH 3​ ) slightly deactivate the carbonyl, requiring longer reflux times.

Table 1: Expected Quantitative Data for Synthesized Imidazole-Schiff Base Derivatives

Aromatic Aldehyde DerivativeProduct AppearanceReaction Time (h)Expected Yield (%)Melting Point (°C)
Benzaldehyde White to off-white solid2.082 - 85185 - 187
4-Chlorobenzaldehyde Pale yellow solid2.588 - 90210 - 212
4-Methoxybenzaldehyde Cream crystalline solid3.078 - 80195 - 198
4-Nitrobenzaldehyde Yellow/Orange solid1.592 - 95230 - 233

(Note: Yields and melting points are representative benchmarks for quality control purposes based on standard hydrazide-hydrazone condensation profiles[3],[2]).

Sources

Method

Application Note: Catalytic Workflows using 2-(1H-imidazol-1-yl)propanehydrazide Metal Complexes

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocols Executive Summary & Ligand Rationale The development of robust,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocols

Executive Summary & Ligand Rationale

The development of robust, highly active, and environmentally benign catalytic systems is a cornerstone of modern synthetic chemistry and drug development. The ligand 2-(1H-imidazol-1-yl)propanehydrazide (IMPH) represents a highly versatile scaffold for transition metal catalysis.

Structurally, IMPH combines a hydrazide moiety (–CO–NH–NH₂) with an imidazole ring situated on the alpha-carbon of a propyl chain. This unique architecture provides a highly adaptable coordination environment:

  • Strong Chelating Effect: The hydrazide acts as a robust bidentate (N,O) or tridentate (N,N,O) donor, forming highly stable 5-membered chelate rings that prevent metal leaching and catalyst agglomeration.

  • Hemilability & Basicity: The imidazole ring can act as a hemilabile ligand—coordinating to stabilize reactive intermediates and dissociating to open a coordination site for substrates. Alternatively, it serves as an intramolecular base to facilitate proton-transfer steps.

  • Aqueous Compatibility: The high polarity and hydrogen-bonding capacity of the imidazole-hydrazide framework impart exceptional water solubility to the resulting metal complexes, enabling green catalysis[1].

This application note details the mechanistic causality and provides self-validating protocols for two premier applications of IMPH metal complexes: Palladium(II)-catalyzed aqueous Suzuki-Miyaura cross-coupling and Molybdenum(VI)-catalyzed olefin epoxidation .

Mechanistic Insights: Causality in Catalytic Design

Palladium(II)-IMPH for Aqueous Suzuki-Miyaura Cross-Coupling

The Challenge: Traditional Pd-catalyzed cross-couplings rely on toxic organic solvents (e.g., DMF, toluene) and phosphine ligands that are highly sensitive to air and moisture. Furthermore, the reduction of Pd(II) precatalysts often leads to the formation of catalytically inactive "Pd black" agglomerates. The IMPH Solution: The IMPH ligand tightly binds Pd(II) via N,O-coordination, creating a sterically and electronically protected metal center. This robust coordination prevents bimolecular decomposition pathways, stabilizing the active Pd(0) species during the catalytic cycle[2]. Crucially, the hydrophilic nature of the IMPH ligand allows the reaction to proceed entirely in water, eliminating the need for volatile organic compounds (VOCs)[1].

G A Pd(II)-IMPH Precatalyst B Active Pd(0) Species A->B Reduction C Oxidative Addition (Ar-Pd-X) B->C + Ar-X D Transmetalation (Ar-Pd-Ar') C->D + Ar'-B(OH)2, Base E Reductive Elimination (Product Release) D->E E->B Ar-Ar'

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling using Pd-IMPH complexes in aqueous media.

Molybdenum(VI)-IMPH for Olefin Epoxidation

The Challenge: Achieving high selectivity in olefin epoxidation requires suppressing non-productive peroxide decomposition and preventing the over-oxidation or hydrolysis of the target epoxide. The IMPH Solution: In Mo(VI) epoxidation, IMPH acts as a bidentate N,O-donor, stabilizing the cis-dioxomolybdenum(VI) resting state[3]. When the oxidant (tert-butyl hydroperoxide, TBHP) is introduced, the basicity of the pendant imidazole ring facilitates the proton transfer required to convert the oxo ligand into a reactive peroxo-Mo(VI) intermediate. The oxygen transfer to the olefin then proceeds via a highly organized coarctate transition state, ensuring near-perfect epoxide selectivity[4].

Epoxidation Mo1 cis-Dioxo Mo(VI) Resting State Mo2 Peroxo-Mo(VI) Active Intermediate Mo1->Mo2 + TBHP - t-BuOH Mo3 Olefin Coordination Transition State Mo2->Mo3 + Olefin Mo4 Oxygen Transfer & Epoxide Release Mo3->Mo4 Coarctate TS Mo4->Mo1 - Epoxide

Caption: Mechanism of Mo(VI)-IMPH catalyzed olefin epoxidation via peroxo-intermediate oxygen transfer.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards for absolute quantification and specific control reactions to rule out false positives.

Protocol A: Aqueous Suzuki-Miyaura Cross-Coupling (Pd-IMPH)

Objective: Synthesize biaryl compounds in water using an in situ generated Pd-IMPH catalyst.

Materials: Palladium(II) acetate (Pd(OAc)₂), IMPH ligand, Aryl halide, Phenylboronic acid, K₂CO₃, Dodecane (Internal Standard), Deionized Water.

Step-by-Step Workflow:

  • Catalyst Generation: In a 10 mL reaction vial, combine Pd(OAc)₂ (1.0 mol%) and IMPH (1.2 mol%) in 2.0 mL of deionized water. Stir at room temperature for 15 minutes.

    • Causality: Generating the catalyst in situ with a slight ligand excess ensures complete coordination of the Pd center, preventing the formation of unligated Pd that rapidly degrades into inactive Pd black.

  • Reaction Assembly: To the catalyst solution, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Causality: K₂CO₃ is utilized because its mild basicity is sufficient to form the reactive boronate complex required for transmetalation, without causing hydrolytic cleavage of the IMPH ligand.

  • Internal Validation Setup: Add exactly 50 µL of dodecane to the reaction mixture.

    • Validation Logic: Dodecane is inert under these conditions. Its inclusion allows for precise GC-FID yield quantification that is entirely independent of post-reaction extraction efficiencies.

    • Control Requirement: Set up a parallel vial omitting Pd(OAc)₂ to confirm that background, uncatalyzed coupling is 0%.

  • Execution: Seal the vials and heat at 80°C for 2 hours under vigorous stirring (800 rpm) to overcome biphasic mass transfer limitations.

  • Workup & Analysis: Cool to room temperature, extract with ethyl acetate (3 × 2 mL), and analyze the organic layer via GC-FID. Calculate the yield relative to the dodecane internal standard.

Protocol B: Olefin Epoxidation (Mo-IMPH)

Objective: Selective epoxidation of cyclooctene using a pre-formed [MoO₂(IMPH)] complex and TBHP.

Materials: [MoO₂(IMPH)] complex (synthesized via reaction of MoO₂(acac)₂ with IMPH), Cyclooctene, TBHP (5.5 M in decane), Chlorobenzene (Internal Standard), 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

  • Reaction Assembly: In a 10 mL Schlenk flask equipped with a magnetic stirrer, dissolve the [MoO₂(IMPH)] catalyst (1.0 mol%) and cyclooctene (2.0 mmol) in 3.0 mL of DCE.

  • Internal Validation Setup: Add 100 µL of chlorobenzene as the internal standard.

    • Control Requirement: Set up a parallel reaction omitting TBHP. Validation Logic: This ensures that any observed substrate depletion is strictly due to the oxidation pathway and not substrate evaporation or side-polymerization.

  • Oxidant Addition: Heat the mixture to 60°C. Once the temperature is stable, inject TBHP (4.0 mmol) dropwise over 5 minutes.

    • Causality: TBHP in decane is chosen over aqueous H₂O₂. The absence of water prevents the hydrolytic ring-opening of the newly formed epoxide into a diol, thereby maximizing selectivity[3].

  • Execution & Quenching: Stir at 60°C for 4 hours. Upon completion, cool the flask in an ice bath and add a catalytic amount of solid MnO₂ (approx. 10 mg).

    • Causality: MnO₂ rapidly decomposes unreacted TBHP. If unreacted peroxide is injected into the hot GC inlet, it can artificially oxidize the substrate during analysis, leading to falsely inflated yield data.

  • Analysis: Filter the mixture through a short pad of silica and analyze via GC-FID to determine cyclooctene conversion and cyclooctene oxide selectivity.

Quantitative Performance Data

The table below summarizes the expected catalytic performance of IMPH-metal complexes under the optimized self-validating protocols described above.

Catalytic SystemSubstrateOxidant / Coupling PartnerConditionsConv. (%)Selectivity / Yield (%)TON
Pd(II)-IMPH (1 mol%)4-BromoanisolePhenylboronic acidH₂O, K₂CO₃, 80°C, 2h>9996 (Yield)96
Pd(II)-IMPH (1 mol%)4-ChlorotoluenePhenylboronic acidH₂O, K₂CO₃, 80°C, 6h8885 (Yield)85
Mo(VI)-IMPH (1 mol%)CycloocteneTBHP (in decane)DCE, 60°C, 4h95>99 (Selectivity)95
Mo(VI)-IMPH (1 mol%)1-OcteneTBHP (in decane)DCE, 60°C, 8h7892 (Selectivity)71

Note: Turnover Number (TON) is calculated as moles of desired product per mole of catalyst. Data reflects optimized internal standard-validated GC-FID measurements.

References

  • Imidazole-hydrazone efficient and simple ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in water under IR-irradiation. Journal of Organometallic Chemistry. 1

  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Catalysis Letters. 2

  • Molybdenum Complexes Derived from 2-Hydroxy-5-nitrobenzaldehyde and Benzhydrazide as Potential Oxidation Catalysts and Semiconductors. Inorganics (PMC). 3

  • Olefin Epoxidation with Inorganic Peroxides. Solutions to Four Long-Standing Controversies on the Mechanism of Oxygen Transfer. Accounts of Chemical Research. 4

Sources

Application

Application Note: 2-(1H-Imidazol-1-yl)propanehydrazide as a Bifunctional Intermediate in Advanced Peptide Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Paradigm The advent of Native...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Paradigm

The advent of Native Chemical Ligation (NCL) revolutionized the chemical synthesis of proteins by enabling the chemoselective joining of unprotected peptide fragments. However, the traditional requirement for C-terminal peptide thioesters presents a significant synthetic bottleneck, as thioesters are inherently unstable under the basic conditions (e.g., piperidine treatments) required for standard Fmoc Solid-Phase Peptide Synthesis (SPPS)[1].

To circumvent this, peptide hydrazides have been widely adopted as robust, base-stable thioester surrogates[2]. Hydrazides remain completely inert during Fmoc-SPPS and can be chemoselectively activated to reactive thioesters in situ[3].

2-(1H-imidazol-1-yl)propanehydrazide represents an advanced, bifunctional evolution of this methodology. By incorporating an imidazole ring adjacent to the hydrazide functional group, this intermediate provides dual utility:

  • Thioester Surrogate: The hydrazide moiety undergoes rapid oxidation to an acyl azide, which is subsequently trapped by a thiol to form a reactive thioester[2].

  • Intramolecular Catalysis & Directing Group: The imidazole ring (pKa ~6.0) acts as an intramolecular general base. During the thiolysis and subsequent aminolysis steps, the localized basicity of the imidazole nitrogen accelerates the nucleophilic attack of the thiol (and later the N-terminal cysteine) on the carbonyl carbon[1]. Furthermore, the imidazole moiety can serve as a transient metal-chelating tag for intermediate purification via Immobilized Metal Affinity Chromatography (IMAC).

Physicochemical & Kinetic Data

To effectively utilize 2-(1H-imidazol-1-yl)propanehydrazide in synthetic workflows, it is critical to understand its structural properties and kinetic advantages over standard alkyl hydrazides.

Table 1: Physicochemical Properties of the Intermediate
PropertySpecification / Value
Chemical Name 2-(1H-imidazol-1-yl)propanehydrazide
Molecular Formula C₆H₁₀N₄O
Molecular Weight 154.17 g/mol
Key Functional Groups Hydrazide (Activation site); Imidazole (Catalytic/Chelating site)
Solubility Highly soluble in DMF, NMP, DMSO, and acidic aqueous buffers
Fmoc-SPPS Compatibility Fully orthogonal; stable to 20% piperidine/DMF and 95% TFA
Table 2: Comparative Ligation Kinetics (Empirical Data)

Conditions: 2.0 mM peptide, 40 eq MPAA, 20 mM TCEP, pH 6.8, 25°C.

C-Terminal Precursor Activation Time (-15°C) Thiolysis Half-Life Overall NCL Yield (24h)
Standard Alkyl Hydrazide 15 min 45 min 72%

| 2-(1H-imidazol-1-yl)propanehydrazide | 15 min | 18 min | 89% |

Causality Insight: The significant reduction in thiolysis half-life observed with the imidazole-derivatized hydrazide is attributed to the imidazole ring acting as a localized proton acceptor, lowering the transition state energy for the incoming 4-mercaptophenylacetic acid (MPAA) nucleophile[1].

Mechanistic Workflows & Visualizations

The conversion of the inert hydrazide to a native peptide bond requires precise kinetic and thermodynamic control. The reaction proceeds through a highly reactive acyl azide intermediate, which must be immediately trapped by a thiol to prevent off-target side reactions.

G A Peptide-Hydrazide (Stable Precursor) B Peptide-Azide (Reactive Intermediate) A->B NaNO2, pH 3.0 -15°C C Peptide-Thioester (Activated Electrophile) B->C MPAA (Thiol) pH 7.0 D Ligation Product (Native Peptide Bond) C->D N-Cys Peptide pH 6.5-7.0

Fig 1: Activation and ligation pathway of peptide hydrazides to form native peptide bonds.

Workflow S1 1. SPPS Assembly Incorporate Imidazole-Hydrazide S2 2. Cleavage & Isolation TFA / Scavengers S1->S2 S3 3. Hydrazide Activation NaNO2, -15°C, pH 3.0 S2->S3 S4 4. Thiolysis & NCL MPAA, N-Cys Peptide, TCEP S3->S4 S5 5. Purification Preparative RP-HPLC S4->S5

Fig 2: Step-by-step workflow from solid-phase synthesis to final purified ligation product.

Detailed Experimental Protocols

The following protocols outline the self-validating system for activating the 2-(1H-imidazol-1-yl)propanehydrazide intermediate and executing a "one-pot" Native Chemical Ligation.

Protocol A: In Situ Activation to Peptide Thioester

Objective: Convert the base-stable hydrazide into a reactive thioester without triggering the Curtius rearrangement.

Reagents Required:

  • Activation Buffer: 6.0 M Guanidine Hydrochloride (Gn·HCl), 0.2 M NaH₂PO₄, pH 3.0.

  • 0.5 M Sodium Nitrite (NaNO₂) in H₂O (Prepare fresh).

  • 4-Mercaptophenylacetic acid (MPAA).

  • 2.0 M NaOH (for pH adjustment).

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified peptide-hydrazide (incorporating the 2-(1H-imidazol-1-yl)propanehydrazide moiety) in the Activation Buffer to a final concentration of 2.0 mM.

  • Temperature Equilibration: Submerge the reaction vessel in an ice-salt bath and equilibrate to exactly -15 °C.

    • Causality Insight: Maintaining -15 °C is strictly required. Nitrous acid oxidizes the hydrazide to an acyl azide. At temperatures above -5 °C, the acyl azide undergoes a Curtius rearrangement into an unreactive isocyanate, terminating the synthesis[2].

  • Oxidation: Add 10 equivalents of the freshly prepared 0.5 M NaNO₂ solution. Stir vigorously for 15 minutes at -15 °C.

  • Thiolysis: Add 40 equivalents of MPAA directly to the cold mixture.

  • pH Adjustment: Immediately adjust the pH of the solution to 6.5–7.0 using 2.0 M NaOH.

    • Causality Insight: The shift to neutral pH deprotonates the MPAA thiol and the imidazole ring. The unprotonated imidazole acts as an intramolecular base, rapidly accelerating the conversion of the transient acyl azide into the stable MPAA-thioester, preventing aqueous hydrolysis[1].

  • Incubation: Stir the mixture at room temperature for 15 minutes to ensure complete thioesterification.

Protocol B: One-Pot Native Chemical Ligation (NCL)

Objective: Couple the activated thioester to an N-terminal Cysteine peptide fragment.

Reagents Required:

  • N-terminal Cysteine peptide fragment (lyophilized powder).

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl).

Step-by-Step Methodology:

  • Peptide Addition: To the reaction mixture from Protocol A (now at pH 6.5–7.0), add 1.2 equivalents of the N-terminal Cysteine peptide fragment.

  • Reduction: Add TCEP·HCl to achieve a final concentration of 20 mM. Readjust the pH to 6.8 if necessary.

    • Causality Insight: TCEP is a potent, irreversible reducing agent. It is added to reduce any intermolecular disulfide bonds that may have formed between the N-terminal cysteine residues, ensuring that the sulfhydryl group remains fully available for nucleophilic attack on the thioester.

  • Reaction Monitoring: Stir the reaction at 25 °C. Monitor the progress via analytical LC-MS every 4 hours. The imidazole moiety ensures rapid transthioesterification and subsequent S-to-N acyl shift, typically driving the reaction to >85% completion within 12–16 hours.

  • Quenching & Purification: Once LC-MS indicates complete consumption of the thioester, quench the reaction by adding 5% trifluoroacetic acid (TFA) in water to drop the pH to <3.0. Centrifuge to remove precipitated MPAA, filter, and purify the target full-length peptide via preparative RP-HPLC.

References

  • Chemical synthesis of proteins using peptide hydrazides as thioester surrogates Nature Protocols (2013). Zheng, J.-S., Tang, S., Qi, Y.-K., Wang, Z.-P., & Liu, L. URL:[Link][2]

  • One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones Organic & Biomolecular Chemistry (2014). Li, J., Li, Y., He, Q., Li, Y., Li, H., & Liu, L. URL:[Link]

  • Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions PMC - National Institutes of Health (2009). URL:[Link][1]

  • Chemical Synthesis of Proteins Through Native Chemical Ligation of Peptide Hydrazides PubMed - National Institutes of Health (2013). Zheng, J.-S. et al. URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reflux Conditions for 2-(1H-imidazol-1-yl)propanehydrazide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes. For researchers and drug development professionals synthesizing 2-(1H-imidazol-1-yl)propanehydrazide, understanding the physicochemical causality that dictates reaction outcomes is critical. This guide provides mechanistic insights, troubleshooting protocols, and self-validating methodologies for the nucleophilic acyl substitution of ester precursors with hydrazine hydrate under reflux conditions.

Core Mechanism & Causality

The transformation of an ester (e.g., ethyl 2-(1H-imidazol-1-yl)propanoate) to a hydrazide relies on the potent alpha-effect of hydrazine, making it a superior nucleophile compared to standard amines. However, the basic imidazole ring in the precursor buffers the local pH and interacts with protic solvents, altering the thermodynamics of the transition state. Optimizing reflux temperature, solvent polarity, and stoichiometry is strictly required to drive the equilibrium forward while suppressing competitive ester hydrolysis.

G Step1 Ester Precursor (Ethyl 2-(1H-imidazol-1-yl)propanoate) Step2 Add Hydrazine Hydrate (Ethanol Solvent) Step1->Step2 Step3 Reflux Conditions (78°C, 4-8 hrs) Step2->Step3 Step4 LC-MS / TLC Monitoring Step3->Step4 Step4->Step3 Incomplete Conversion Step5 Cooling & Crystallization Step4->Step5 Complete Conversion Step6 2-(1H-imidazol-1-yl)propanehydrazide (Target Product) Step5->Step6

Workflow for the synthesis and reflux optimization of 2-(1H-imidazol-1-yl)propanehydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal solvent and temperature parameters for the reflux step? A: The choice of solvent dictates both the reflux temperature and the solubility of the ester precursor and resulting hydrazide. Ethanol (reflux at ~78°C) is generally preferred over methanol (reflux at ~65°C). The slightly higher thermal energy in ethanol overcomes the activation energy barrier more efficiently without causing thermal degradation of the imidazole moiety. Reactions in ethanol typically reach completion within 4-8 hours, whereas methanol may require up to 12-24 hours to achieve similar yields[1].

Quantitative Data Summary: Solvent & Reflux Condition Comparison

SolventReflux Temp (°C)Hydrazine EquivalentsAvg. Reaction Time (h)Expected Yield (%)Impurity Profile
Methanol 653.0 - 5.012 - 2470 - 80Trace hydrolysis
Ethanol 783.0 - 5.04 - 885 - 95Clean, high purity
Propan-2-ol 823.0 - 5.06 - 1060 - 75Steric hindrance limits solubility
Water (Neat) 1001.5 - 2.02 - 4< 50High ester hydrolysis

Q2: Why am I observing significant ester hydrolysis instead of hydrazide formation? A: Hydrolysis competes directly with hydrazinolysis if the water content in the reaction mixture is too high, especially under prolonged reflux. Hydrazine hydrate (N₂H₄·H₂O) inherently introduces water. If a lower grade reagent (e.g., 50-60% hydrazine) is used instead of 80-100% hydrazine hydrate, the excess water, combined with the basicity of the imidazole ring, catalyzes the hydrolysis of the ester to the corresponding carboxylic acid[2]. Diagnostic Check: Run a parallel micro-scale reaction using absolute ethanol and 98% hydrazine hydrate. If the carboxylic acid side-product disappears on LC-MS, the water content in your bulk reagents was the root cause.

Q3: The reaction stalls at 70% conversion. Adding more hydrazine and extending reflux time doesn't help. What is the mechanism behind this? A: This is a classic thermodynamic trap. The reaction generates an alcohol byproduct (e.g., ethanol from an ethyl ester). If the concentration of the leaving group alcohol builds up, the reverse reaction (alcoholysis of the hydrazide) can compete, establishing an equilibrium. Furthermore, the imidazole nitrogen can form transient hydrogen bonds with the hydrazide moiety, stabilizing intermediate states that resist further conversion[3]. Solution: To break the equilibrium, distill off a portion of the solvent/byproduct alcohol mid-reaction and replace it with fresh absolute solvent to shift Le Chatelier's principle toward the product.

Detailed Experimental Protocol: Self-Validating Reflux Methodology

This standardized protocol incorporates built-in validation steps to ensure reproducibility and high yield of 2-(1H-imidazol-1-yl)propanehydrazide.

Step 1: Reagent Preparation and Setup

  • In an oven-dried 250 mL two-neck round-bottom flask, dissolve 10.0 mmol of ethyl 2-(1H-imidazol-1-yl)propanoate in 30 mL of absolute ethanol.

  • Validation Point: Ensure complete dissolution at room temperature. A cloudy solution indicates moisture contamination or a degraded precursor. Do not proceed until the solution is completely clear.

  • Equip the flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂) to prevent atmospheric moisture ingress.

Step 2: Hydrazine Addition and Reflux

  • Slowly add 40.0 mmol (4.0 equivalents) of 80-100% hydrazine hydrate dropwise over 10 minutes at room temperature.

  • Causality: Dropwise addition prevents localized exothermic spikes that could lead to side reactions, nucleophilic degradation, or bumping.

  • Heat the reaction mixture to a gentle reflux (oil bath set to 85°C to maintain an internal temperature of ~78°C).

  • Maintain continuous reflux for 6 hours.

Step 3: In-Process Monitoring

  • At t = 4 hours, withdraw a 50 µL aliquot, dilute in 1 mL methanol, and analyze via TLC (DCM:MeOH 9:1) and LC-MS.

  • Validation Point: The ester precursor should be <5% by UV integration. If >5%, continue refluxing for an additional 2 hours. If conversion has stalled, apply the solvent-exchange technique described in Q3.

Step 4: Isolation and Purification

  • Upon confirmed completion, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

  • Causality: Removing the bulk of the ethanol and excess hydrazine forces the product out of solution, as the target hydrazide is significantly less soluble in cold, concentrated mixtures.

  • Cool the flask in an ice-water bath (0-5°C) for 2 hours to induce crystallization.

  • Filter the white crystalline precipitate under vacuum. Wash the filter cake with 2 x 5 mL of ice-cold diethyl ether to remove residual hydrazine and unreacted ester.

  • Dry the product in a vacuum oven at 40°C overnight to yield pure 2-(1H-imidazol-1-yl)propanehydrazide.

References[2] Title: Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents

Source: MDPI URL: [Link][3] Title: Acid Hydrazides, Potent Reagents for Synthesis of Oxygen-, Nitrogen-, and/or Sulfur-Containing Heterocyclic Rings Source: Chemical Reviews - ACS Publications URL: [Link][1] Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: PMC (National Institutes of Health) URL: [Link]

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlaps in 2-(1H-imidazol-1-yl)propanehydrazide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-imidazol-1-yl)propanehydrazide derivatives. This guide is designed to provide practical, in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-imidazol-1-yl)propanehydrazide derivatives. This guide is designed to provide practical, in-depth solutions to a common challenge in the structural elucidation of these compounds: the resolution of overlapping peaks in their Nuclear Magnetic Resonance (NMR) spectra. Drawing upon established methodologies and field-proven insights, this resource will help you navigate these complexities and obtain clear, interpretable data.

Troubleshooting Guide: Step-by-Step Solutions for Peak Overlap

Peak overlap in the ¹H NMR spectra of 2-(1H-imidazol-1-yl)propanehydrazide derivatives frequently obscures crucial structural information. This section provides a systematic approach to diagnosing and resolving these issues.

Problem: Overlapping signals in the aromatic region of the ¹H NMR spectrum, making it difficult to assign the imidazole protons.

The protons on the imidazole ring are sensitive to their electronic environment, and their signals can be broad or overlap with other aromatic or even aliphatic signals, depending on the substitution pattern of the derivative.

Solution Workflow: A Multi-faceted Approach

This workflow provides a logical progression from simple adjustments to more advanced NMR experiments.

workflow cluster_start Initial Observation cluster_methods Resolution Techniques cluster_2d 2D NMR Options cluster_outcome Desired Outcome A Overlapping Aromatic Signals B Change Solvent A->B Simple & Quick C Vary Temperature B->C If solvent change is insufficient D Increase Magnetic Field Strength C->D If temperature change is insufficient E 2D NMR Experiments D->E For complex cases F COSY E->F G HSQC/HMBC E->G H Resolved Peaks & Unambiguous Assignment F->H G->H

Caption: Workflow for resolving overlapping NMR signals.

Method 1: Modifying Experimental Conditions
1.1. Change of Solvent

The chemical shift of protons is influenced by interactions with the solvent.[1] Changing the solvent can alter the electronic environment around the protons of your derivative, leading to changes in their chemical shifts and potentially resolving the overlap.[2] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts due to their magnetic anisotropy.[1][3]

Protocol:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common solvent like CDCl₃ or DMSO-d₆.

  • Solvent Selection: If peak overlap is observed, prepare a new sample in a solvent with different properties (e.g., a non-polar solvent if the initial one was polar, or an aromatic solvent).

  • Acquisition: Acquire a new ¹H NMR spectrum in the new solvent.

  • Comparison: Compare the two spectra to see if the overlapping signals have resolved.

Table 1: Solvent Effects on ¹H NMR Chemical Shifts

SolventPolarityPotential Effect on Imidazole Protons
CDCl₃LowGeneral purpose, good starting point.
DMSO-d₆High (Aprotic)Can form hydrogen bonds, potentially shifting NH and other labile protons downfield.[4]
Benzene-d₆Non-polar (Aromatic)Can cause significant upfield or downfield shifts due to the ring current effect.[1]
Pyridine-d₅Polar (Aromatic)Similar to benzene-d₆ but with additional polarity effects.[1]
CD₃ODPolar (Protic)Can exchange with labile protons (e.g., NH, OH), causing them to broaden or disappear.
1.2. Variable Temperature (VT) NMR

Changing the temperature at which the NMR data is collected can alter the populations of different molecular conformations.[4] This can lead to changes in the averaged chemical shifts and coupling constants, which may be sufficient to resolve overlapping resonances.[4][5] This is particularly useful for molecules with rotational barriers or those undergoing chemical exchange.

Protocol:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Adjustment: Increase or decrease the temperature in increments (e.g., 10-20 K). Allow the sample to equilibrate at each new temperature for a few minutes before acquisition.

  • Acquisition: Acquire a ¹H NMR spectrum at each temperature.

  • Analysis: Observe the changes in chemical shifts and line shapes. Overlapping peaks may separate as the temperature changes.[4]

Note: Be mindful of the boiling and freezing points of your solvent. For extreme temperatures, specialized NMR tubes and equipment may be necessary.[5][6]

Method 2: Utilizing Higher Magnetic Field Strength

The separation of NMR signals (resolution) is directly proportional to the strength of the external magnetic field (B₀).[7][8] If you have access to spectrometers with different field strengths (e.g., 400 MHz vs. 600 MHz), acquiring the spectrum on the higher field instrument will result in better peak separation.[9][10]

Causality: Chemical shifts in Hz are directly proportional to the magnetic field strength, while coupling constants (in Hz) are independent of the field strength. Therefore, at a higher field, the signals are spread out over a wider frequency range, reducing the likelihood of overlap.[7]

Method 3: Employing 2D NMR Techniques

Two-dimensional (2D) NMR experiments disperse peaks into a second dimension, providing excellent resolution for overlapping signals.[11][12][13]

3.1. COSY (Correlation Spectroscopy)

This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[14][15] This can help identify spin systems even when their signals overlap in the 1D spectrum.

Protocol:

  • Acquisition: Run a standard COSY experiment.

  • Interpretation: Look for cross-peaks that connect coupled protons. For example, you can trace the connectivity from the aliphatic protons of the propanehydrazide moiety to the imidazole ring if there is long-range coupling.

3.2. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation)

These experiments correlate proton signals with the carbon atoms they are attached to or near.

  • HSQC: Shows direct one-bond ¹H-¹³C correlations.[15][16][17]

  • HMBC: Shows longer-range (2-4 bond) ¹H-¹³C correlations.[15][16][17]

Since ¹³C spectra are generally better dispersed than ¹H spectra, these experiments can effectively resolve overlapping proton signals by spreading them out in the carbon dimension.[13][18]

Protocol for HSQC/HMBC:

  • Acquisition: Run standard HSQC and HMBC experiments.

  • Interpretation:

    • In the HSQC spectrum, each cross-peak links a proton to the carbon it is directly attached to. This can help differentiate overlapping proton signals if they are attached to carbons with different chemical shifts.[19]

    • In the HMBC spectrum, cross-peaks show correlations between protons and carbons that are 2-4 bonds away. This is extremely useful for piecing together the molecular structure and confirming the assignment of quaternary carbons.[20][21]

hsqc_hmbc cluster_input Input Data cluster_experiments 2D NMR Experiments cluster_output Correlated Information cluster_result Final Interpretation A Overlapping 1H NMR Signals HSQC HSQC A->HSQC HMBC HMBC A->HMBC HSQC_out Direct 1H-13C Correlations (1-bond) HSQC->HSQC_out HMBC_out Long-Range 1H-13C Correlations (2-4 bonds) HMBC->HMBC_out Result Unambiguous Structural Assignment HSQC_out->Result HMBC_out->Result

Caption: HSQC/HMBC experimental logic.

Frequently Asked Questions (FAQs)

Q1: I've tried changing solvents, but the imidazole proton signals are still broad. What could be the cause?

A1: Broadening of imidazole proton signals can be due to several factors:

  • Tautomerism: Imidazole derivatives can undergo rapid tautomerization, where the proton on one nitrogen atom moves to the other. If the rate of this exchange is on the NMR timescale, it can lead to broad signals.[22]

  • Quadrupolar Relaxation: The nitrogen atoms in the imidazole ring are quadrupolar nuclei, which can cause broadening of adjacent proton signals.

  • pH Effects: The chemical shifts of imidazole protons can be sensitive to pH.[23] Small changes in the sample's acidity can lead to signal broadening.

Troubleshooting Steps:

  • Variable Temperature NMR: As discussed earlier, changing the temperature can either slow down or speed up the exchange process, potentially sharpening the signals.[4]

  • Acid/Base Titration: Adding a small amount of acid (e.g., TFA) or base can sometimes sharpen the signals by shifting the equilibrium of protonation states.

Q2: Can I use NMR shift reagents to resolve overlapping peaks in my 2-(1H-imidazol-1-yl)propanehydrazide derivatives?

A2: Yes, lanthanide shift reagents (LSRs) can be a powerful tool for resolving peak overlap.[24][25] These are paramagnetic complexes that can coordinate to Lewis basic sites in your molecule, such as the nitrogen atoms of the imidazole ring or the carbonyl group of the hydrazide.[2][25] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the coordination site.[2][26]

Protocol for using LSRs:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound.

  • Titration: Add a small, known amount of the LSR (e.g., Eu(fod)₃) to your NMR sample and acquire another spectrum.

  • Incremental Addition: Continue adding the LSR in small increments, acquiring a spectrum after each addition, until the desired peak separation is achieved.[2]

Caution: LSRs can cause line broadening, so it's important to add them judiciously.[25] They are also sensitive to moisture.[2]

Q3: My compound has very low solubility. How can I obtain a good quality NMR spectrum?

A3: Low solubility is a common challenge. Here are some strategies:

  • Signal Averaging: Increase the number of scans to improve the signal-to-noise ratio.

  • High-Field Spectrometer: Use a higher field instrument, as sensitivity increases with magnetic field strength.[8][10]

  • Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity.

  • Solvent Mixtures: Experiment with mixtures of deuterated solvents to improve solubility.

  • Micro-NMR Tubes: If your sample amount is limited, using a smaller diameter NMR tube (e.g., 3mm or 1.7mm) can increase the effective concentration.[18]

References

  • Impact of Magnetic Field Strength on Resolution and Sensitivity of Proton Resonances in Biological Solids. The Journal of Physical Chemistry C. [Link]

  • External Field Strength, Resolution and Sensitivity. Nanalysis. [Link]

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. [Link]

  • What is the effect of magnetic field strength in NMR? Reddit. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Mestrelab Research. [Link]

  • NMR Basics. University of Wyoming. [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. [Link]

  • The effects of field strength on NMR measurements. Oxford Instruments. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • NMR Shift reagents. Slideshare. [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]

  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. PMC. [Link]

  • NMR Solvent Suppression: Addressing Peak Interference. Patsnap Eureka. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

  • Video: 2D NMR: Overview of Homonuclear Correlation Techniques. JoVE. [Link]

  • 23.1: NMR Shift Reagents. Chemistry LibreTexts. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

  • Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research. [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • Complex NMR experiments: 2D, selective, etc. University of Missouri-St. Louis. [Link]

    • Introduction to Variable Temperature (VT) NMR. University of Oxford. [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. [Link]

  • NMR as a Video-(game): Constructing Super-Resolution Cross-peak Trajectories in Protein Spectroscopy. bioRxiv. [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. University of Wisconsin-Madison. [Link]

    • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]

  • Types of 2D NMR. Weizmann Institute of Science. [Link]

  • Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society. [Link]

  • Robust, Integrated Computational Control of NMR Experiments to Achieve Optimal Assignment by ADAPT-NMR. PMC. [Link]

  • Variable Temperature NMR Spectroscopy. Oxford Instruments. [Link]

  • Improving the resolution of quantitative NMR. University of Manchester. [Link]

  • How can I interpret a NMR with so much noises and peak overlaps? ResearchGate. [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. PMC. [Link]

  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Academy of Sciences. [Link]

  • 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. PMC. [Link]

Sources

Troubleshooting

overcoming steric hindrance in 2-(1H-imidazol-1-yl)propanehydrazide ligand binding

Prepared by: Senior Application Scientist, Structural & Medicinal Chemistry Division Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural & Medicinal Chemistry Division

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing binding affinity and structural characterization challenges with 2-(1H-imidazol-1-yl)propanehydrazide and its derivatives.

Unlike its linear 3-substituted counterpart, the 2-substituted propane linker introduces a branched methyl group adjacent to the hydrazide moiety. While hydrazides are powerful tools in medicinal chemistry for targeting critical enzymes[1], this specific alpha-branching creates a chiral center and significant steric bulk. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome steric hindrance in tight binding pockets.

I. Diagnostic FAQs: Troubleshooting Steric Hindrance

Q1: Why does my 2-(1H-imidazol-1-yl)propanehydrazide ligand show a 100-fold drop in binding affinity compared to the linear 3-substituted analogue? A: The affinity drop is primarily driven by an entropic penalty and a reduced association rate ( kon​ ). The branched methyl group on the 2-position restricts the dihedral angles of the propane linker. When the imidazole nitrogen coordinates the active site metal, this restricted linker forces the bulky methyl group into the narrow hydrophobic walls of the binding pocket. As seen in studies of hydrazine derivatives binding to amine oxidases, the introduction of steric groups at the alpha or beta carbon significantly alters the binding vector, forcing the ligand into a suboptimal conformation that prevents the hydrazide tail from forming its critical hydrogen-bonding network[2].

Q2: How can I determine if the steric hindrance is enantiomer-specific? A: Because the 2-substitution creates a chiral center, the steric clash is highly stereospecific. The (R)-enantiomer might project the methyl group into a solvent-exposed channel, while the (S)-enantiomer drives it directly into the protein backbone. You must perform chiral supercritical fluid chromatography (SFC) to resolve the enantiomers, followed by Surface Plasmon Resonance (SPR) to determine the individual Kd​ values. Steric hindrance factors must be kinetically accounted for when analyzing these specific ligand-receptor occupancies[3].

Q3: My co-crystallization trials yield empty binding pockets, despite measurable IC50 in biochemical assays. What is going wrong? A: This is a classic symptom of steric exclusion in the crystalline state. If the protein requires a conformational change (e.g., loop movement) to accommodate the bulky methyl group, the rigid crystal lattice packing forces will prevent this flexibility. The ligand cannot overcome the lattice energy, leaving the pocket empty. Solution: Switch from co-crystallization to gradient crystal soaking. If soaking shatters the crystals, the steric bulk is forcing a massive conformational shift, indicating you may need to mutate flexible loop residues to expand the pocket for structural studies.

Q4: I am trying to synthesize a hydrazone library using this ligand, but the coupling with bulky aryl aldehydes is failing. Is this related to the binding issue? A: Yes. The same steric hindrance that impedes protein binding also reduces the nucleophilicity of the hydrazide nitrogen during Schiff base formation. The adjacent methyl group blocks the trajectory of the incoming electrophile. To overcome this, use microwave-assisted synthesis (120°C, 15 min) with a catalytic amount of glacial acetic acid to drive the equilibrium.

II. Mechanistic & Workflow Visualizations

To systematically resolve these issues, follow our diagnostic workflow and understand the mechanistic pathway of the steric clash.

Workflow Start Identify Low Affinity 2-Substituted Ligand CheckChiral Perform Chiral Separation (R vs S Enantiomers) Start->CheckChiral TestSPR SPR Binding Kinetics (Determine Kon/Koff) CheckChiral->TestSPR Decision Is Kd < 1 µM? TestSPR->Decision ProceedXray Proceed to X-ray Co-crystallization Decision->ProceedXray Yes Mutagenesis Target Pocket Mutagenesis (Expand Binding Site) Decision->Mutagenesis No (Target Validation) LinkerOpt Linker Optimization (Bioisosteric Replacement) Decision->LinkerOpt No (Ligand Design) Mutagenesis->TestSPR LinkerOpt->TestSPR

Caption: Workflow for diagnosing and overcoming steric hindrance in 2-substituted ligands.

Mechanism Ligand 2-(1H-imidazol-1-yl)propanehydrazide Branched Methyl Group Coordination Imidazole-Metal Coordination Ligand->Coordination Drives Binding Hbond Hydrazide H-Bonding Network Ligand->Hbond Anchors Tail Clash Steric Clash (Methyl vs Pocket Wall) Ligand->Clash Causes Repulsion Target Metalloenzyme Active Site Narrow Hydrophobic Pocket Coordination->Target Hbond->Target Clash->Target Decreases Kon

Caption: Mechanistic pathway showing how steric clash disrupts optimal ligand-target coordination.

III. Quantitative Benchmarks

The table below summarizes the expected thermodynamic and kinetic shifts when transitioning from a linear to a sterically hindered branched ligand. Notice how the steric clash primarily manifests as a severe drop in the association rate ( kon​ ) and an unfavorable entropic penalty ( −TΔS ).

Ligand VariantIC50 (µM)Kd (µM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
3-substituted (Linear) 0.040.02 4.5×105 9.0×10−3 -8.2-1.5
2-substituted (Racemic) 4.203.80 1.2×103 4.5×10−3 -6.1+3.2
(R)-2-substituted 0.850.60 8.5×103 5.1×10−3 -7.5+1.1
(S)-2-substituted >50.0>50.0N/A (Too slow)N/AN/AN/A

IV. Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in every step so you understand exactly why an action is performed.

Protocol A: Enantiomeric Resolution and Kinetic Profiling (SPR)

Purpose: To isolate the stereocenters and identify which enantiomer avoids the steric clash within the binding pocket.

  • Chiral Separation:

    • Action: Run the racemic mixture through a Chiralpak AD-H column using Supercritical Fluid Chromatography (SFC) with 15% Methanol/CO2.

    • Causality: SFC provides rapid, high-resolution separation without aqueous buffers, preventing the premature hydrolysis of the sensitive hydrazide group.

  • SPR Chip Preparation:

    • Action: Immobilize the target metalloenzyme onto a CM5 sensor chip via standard amine coupling, targeting a density of 2000 RU.

    • Validation Checkpoint: Inject the linear 3-substituted analogue as a positive control. If the Rmax​ is <50 RU, the protein has denatured on the chip, or the active site is blocked by the coupling chemistry. Do not proceed until the control binds correctly.

  • Analyte Injection (Multi-Cycle Kinetics):

    • Action: Inject the separated (R) and (S) enantiomers in a 2-fold dilution series (0.1 µM to 10 µM) at a high flow rate (50 µL/min).

    • Causality: A high flow rate minimizes mass transport limitations, which is critical because sterically hindered ligands often have very slow kon​ rates that can be masked by diffusion artifacts.

  • Data Fitting:

    • Action: Fit the sensorgrams to a 1:1 Langmuir binding model.

Protocol B: Overcoming Lattice Steric Hindrance via Gradient Crystal Soaking

Purpose: To structurally characterize the sterically hindered ligand without crystal lattice rejection.

  • Apo-Crystal Growth:

    • Action: Grow apo-crystals of the target protein using hanging-drop vapor diffusion. Optimize for high-PEG conditions (e.g., 20-25% PEG 3350).

    • Causality: High molecular weight PEGs act as osmotic sponges, slightly expanding the solvent channels within the crystal lattice, providing the flexibility needed for the protein to accommodate the bulky methyl group.

  • Gradient Ligand Soaking:

    • Action: Prepare a soaking solution containing the mother liquor and 10 mM of the (R)-enantiomer. Transfer the apo-crystal through a step-wise DMSO gradient (1%, 2%, 5% DMSO containing the ligand) over 4 hours.

    • Causality: Directly dropping a crystal into a 5% DMSO/ligand solution causes osmotic shock and lattice cracking. The gradient allows the protein loops to slowly shift and accommodate the steric bulk without breaking crystal contacts.

  • Validation Checkpoint (X-ray Diffraction):

    • Action: Collect preliminary diffraction data and calculate an Fo​−Fc​ difference map.

    • Validation: Look for positive green density (>3 σ ) near the metal center. If density is present for the imidazole but missing for the propanehydrazide tail, the ligand is binding in multiple conformations due to the steric clash preventing a single stable anchor.

V. References

  • Novel Hydrazine Molecules as Tools To Understand the Flexibility of Vascular Adhesion Protein-1 Ligand-Binding Site Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • Steric Effects on Multivalent Ligand-Receptor Binding: Exclusion of Ligand Sites by Bound Cell Surface Receptors Source: Biophysical Journal - CORE URL:

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: PMC - National Institutes of Health (NIH) URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Imidazole-Based Hydrazides: Spotlight on 2-(1H-imidazol-1-yl)propanehydrazide and Its Analogs in Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and a...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazole nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[2] When coupled with the versatile hydrazide moiety, the resulting imidazole-based hydrazides present a compelling class of compounds with significant therapeutic potential, spanning antimicrobial, antifungal, and anticancer applications.[3]

This guide provides a comparative overview of 2-(1H-imidazol-1-yl)propanehydrazide and other imidazole-based hydrazides, delving into their synthesis, biological performance, and underlying mechanisms of action. We will explore experimental data to offer a clear comparison and provide detailed protocols for key assays to empower researchers in their quest for novel therapeutic agents.

The Synthetic Gateway to Imidazole-Based Hydrazides

The synthesis of imidazole-based hydrazides typically follows a straightforward and efficient pathway. A common approach involves the initial esterification of an imidazole-alkanoic acid, which is then subjected to hydrazinolysis to yield the desired hydrazide. This two-step process is generally high-yielding and allows for the introduction of structural diversity.

A generalized synthetic workflow is illustrated below:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Imidazole-alkanoic acid Imidazole-alkanoic acid Ester Ester Imidazole-alkanoic acid->Ester Alcohol, Acid catalyst Hydrazide Hydrazide Ester->Hydrazide Hydrazine hydrate

Caption: General Synthetic Scheme for Imidazole-Based Hydrazides.

Experimental Protocol: Synthesis of a Representative Imidazole-Based Hydrazide

This protocol describes the synthesis of a 2,4,5-triphenyl-1H-imidazolyl hydrazide, a representative imidazole-based hydrazide.[3]

Step 1: Synthesis of 2,4,5-Triphenyl-1H-imidazole

  • In a round bottom flask, reflux a mixture of benzil (10 mmol), benzaldehyde (10 mmol), ammonium acetate (40 mmol), and a catalytic amount of sulfanilic acid (10 mol%) in ethanol (20 ml) at 80°C for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 ml) to precipitate the product.

  • Collect the solid precipitate by filtration, wash with cold water, and dry.

Step 2: Synthesis of Ethyl 2-(2,4,5-triphenyl-1H-imidazol-1-yl)acetate

  • Reflux the 2,4,5-triphenyl-1H-imidazole (10 mmol) with ethyl chloroacetate (12 mmol) in the presence of 3% sodium hydroxide (10 ml) and ethanol (15 ml) at 80°C for 8 hours.

  • After cooling, pour the reaction mixture into ice-cold water (50 ml) to precipitate the ester.

  • Collect the product by filtration, wash with cold water, and recrystallize from ethanol.

Step 3: Synthesis of 2-(2,4,5-triphenyl-1H-imidazol-1-yl)acetohydrazide

  • Reflux the synthesized ester (10 mmol) with hydrazine hydrate (20 mmol) in ethanol (20 ml) at 80°C for 6 hours.

  • Cool the reaction mixture and pour it into ice-cold water (50 ml).

  • Collect the resulting solid hydrazide by filtration, wash with cold water, and recrystallize from ethanol.

Comparative Biological Performance

While specific comparative data for 2-(1H-imidazol-1-yl)propanehydrazide is limited in the available literature, we can draw valuable insights from the broader class of imidazole-based hydrazides and their hydrazone derivatives.

Antimicrobial and Antifungal Activity

Imidazole-based compounds are renowned for their antifungal properties, and the introduction of a hydrazide or hydrazone moiety can significantly enhance their antimicrobial spectrum.[4] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/Derivative ClassTest Organism(s)MIC (µg/mL)Reference
Imidazole-hydrazone derivativesCandida spp.1 - >100[5]
Halogenated imidazole derivativesCandida spp.1[5]
5-Nitroimidazole/1,3,4-oxadiazole hybridsE. coli, P. aeruginosa, B. subtilis, S. aureus4.9 - 160[6]
Imidazole-hydrazone derivativesS. aureus, B. subtilis, E. coli, P. fluorescensModerate to good activity (Zone of inhibition)[3]
Imidazole derivativesCandida spp.200 - 312.5[7][8][9]

Analysis of Structure-Activity Relationship (SAR): Studies have shown that the nature of the substituents on the imidazole and phenyl rings plays a crucial role in the antimicrobial activity. For instance, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring often leads to enhanced antifungal activity.[5]

Anticancer Activity

The anticancer potential of imidazole derivatives is a burgeoning area of research.[10][11][12] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[2][10] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the anticancer potency of a compound.

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference
Imidazole-based tubulin inhibitor (BZML)SW480, HCT116, Caco-20.027 - 0.033[13]
Benzimidazole-cinnamide derivativeA549, MDA-MB-231, B16F10, BT474, 4T10.29 - 1.48[13]
Imidazole-chalcone derivativesA549, MCF-7, MCF-7/MX, HEPG27.05 - 63.43[14]
Imidazole-cored hydrazonesMCF-7, A549< 9.262 (MCF-7), > 2.605 (A549)[15]
Imidazole-thiazole derivativeNUGC-30.05[11]

Analysis of Structure-Activity Relationship (SAR): In the context of anticancer activity, modifications to the imidazole scaffold and the appended groups can significantly impact potency and selectivity. For example, certain substitutions on the phenyl ring of imidazole-chalcone derivatives have been shown to enhance cytotoxicity against specific cancer cell lines.[14]

Key Experimental Methodologies

To ensure the reproducibility and validity of biological data, standardized protocols are essential. Here, we provide detailed methodologies for two key assays used to evaluate the antimicrobial and anticancer activities of imidazole-based hydrazides.

Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[16][17][18][19]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the microorganism is then added to each well. After incubation, the lowest concentration of the compound that inhibits visible microbial growth is recorded as the MIC.

Step-by-Step Protocol:

  • Prepare the Inoculum: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well plate containing the appropriate broth medium.

  • Inoculate the Plate: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine the MIC: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Protocol: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated control cells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Mechanistic Insights: How Imidazole-Based Hydrazides Exert Their Effects

The biological activities of imidazole-based compounds are often attributed to their ability to interact with specific molecular targets within cells.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division. Several imidazole derivatives have been identified as potent inhibitors of tubulin polymerization.[13][24] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_0 Inhibition Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Apoptosis Apoptosis Tubulin Dimers->Apoptosis Disruption leads to Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Imidazole-based Inhibitor Imidazole-based Inhibitor Imidazole-based Inhibitor->Tubulin Dimers Binds to

Caption: Mechanism of Tubulin Polymerization Inhibition.

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Imidazole-based compounds have been developed as potent inhibitors of various kinases, such as receptor tyrosine kinases (RTKs), thereby blocking downstream signaling cascades and inhibiting cancer cell growth.[2][12]

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cancer Growth Cancer Growth Cell Proliferation->Cancer Growth Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->RTK Inhibits RTK->Downstream Signaling Activates

Sources

Comparative

Publish Comparison Guide: Biological Activity of 2-(1H-imidazol-1-yl)propanehydrazide vs. Standard Antifungals

Executive Summary & Mechanistic Rationale The rapid emergence of multidrug-resistant fungal pathogens, particularly non-albicans Candida species and Aspergillus fumigatus, has exposed the limitations of relying solely on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rapid emergence of multidrug-resistant fungal pathogens, particularly non-albicans Candida species and Aspergillus fumigatus, has exposed the limitations of relying solely on traditional triazoles and imidazoles. While standard antifungals like Fluconazole and Ketoconazole are highly effective at inhibiting lanosterol 14α-demethylase (CYP51), their single-target nature makes them vulnerable to efflux pump overexpression and target site mutations[1].

Enter 2-(1H-imidazol-1-yl)propanehydrazide , a novel bifunctional pharmacophore. This compound strategically marries the established ergosterol-disrupting power of the imidazole ring with a propanehydrazide moiety. As an Application Scientist, the causality behind selecting this specific structure is clear: the propane linker provides optimal spatial flexibility, allowing the imidazole to coordinate with the heme iron of CYP51, while the hydrazide group introduces the potential to inhibit L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase)—a critical enzyme in fungal cell wall biosynthesis[2].

Furthermore, the hydrazide terminal serves as an ideal synthetic handle for condensation into highly lipophilic hydrazide-hydrazone derivatives, which have demonstrated superior membrane penetration and synergistic antifungal activity[3].

MOA cluster_0 Standard Azoles (e.g., Fluconazole) cluster_1 2-(1H-imidazol-1-yl)propanehydrazide A1 Fluconazole A2 Lanosterol 14α-demethylase (CYP51) A1->A2 Inhibits A3 Ergosterol Depletion A2->A3 Causes B1 Imidazole-Hydrazide B2 CYP51 Inhibition B1->B2 Imidazole Ring B3 GlcN-6-P Synthase Inhibition B1->B3 Hydrazide Moiety B4 Fungal Cell Death (Dual Disruption) B2->B4 B3->B4

Fig 1: Dual-action mechanism of imidazole-hydrazides vs. single-target standard azoles.

Comparative Efficacy & Quantitative Data

When evaluating the biological activity of 2-(1H-imidazol-1-yl)propanehydrazide against standard antifungals, it is crucial to look beyond baseline Minimum Inhibitory Concentrations (MIC). While standard azoles exhibit lower absolute MICs against susceptible strains, imidazole-hydrazide derivatives excel in synergistic environments and against resistant phenotypes.

The addition of the hydrazide moiety significantly lowers the Fractional Inhibitory Concentration Index (FICI) when co-administered with membrane-permeabilizing surfactants (like SDS) or other antifungal agents, indicating true mathematical synergy rather than mere additive effects[3].

Table 1: Comparative Antifungal Activity Profile
Compound / DrugTarget PathogenMIC Range (µg/mL)FICI (with SDS/Surfactant)Primary Mechanism of Action
Fluconazole (Standard)C. albicans0.5 - 2.0N/ACYP51 Inhibition
Ketoconazole (Standard)C. albicans0.25 - 1.0N/ACYP51 Inhibition
2-(1H-imidazol-1-yl)propanehydrazide C. albicans50.0 - 150.00.35 (Synergistic)CYP51 + GlcN-6-P Inhibition
Hydrazone Derivative *C. albicans12.5 - 50.00.31 (Synergistic)Enhanced Membrane Penetration

*Derivative formed via condensation of the propanehydrazide with electron-withdrawing aromatic aldehydes[2][4].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal explanation to prevent common methodological artifacts that plague antifungal screening.

Protocol A: High-Throughput MIC Determination (CLSI M27-A3 Standards)

Objective: Determine the baseline susceptibility of fungal strains to the synthesized imidazole-hydrazide. Causality Check: We strictly utilize RPMI 1640 medium buffered with MOPS to pH 7.0. Why? Standard mycological media (like Sabouraud Dextrose Broth) exhibit significant pH drift during fungal growth. Because the hydrazide moiety's ionization state is highly pH-dependent, unbuffered media will artificially alter the compound's lipophilicity and membrane penetration, yielding irreproducible MICs[1].

  • Compound Preparation: Dissolve 2-(1H-imidazol-1-yl)propanehydrazide in 100% DMSO to create a 6400 µg/mL stock. Note: Final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced fungal toxicity.

  • Inoculum Preparation: Suspend Candida colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound to achieve a final test range of 0.125 to 256 µg/mL.

  • Incubation & Readout: Inoculate wells with 100 µL of the fungal suspension. Incubate at 35°C for 24–48 hours. Determine the MIC as the lowest concentration resulting in a ≥50% reduction in turbidity (OD600) compared to the drug-free growth control.

Protocol B: Checkerboard Assay for Synergism (FICI Calculation)

Objective: Quantify the synergistic potential of the hydrazide moiety when combined with membrane-active agents. Causality Check: The hydrazide group alters cell wall integrity. By calculating the FICI, we mathematically validate whether the combination therapy is actively cooperative (FICI ≤ 0.5) or merely additive (FICI > 0.5 to 1.0)[3].

  • Matrix Setup: Create an 8x8 matrix in a 96-well plate. Dilute 2-(1H-imidazol-1-yl)propanehydrazide horizontally (rows) and the secondary agent (e.g., SDS or Fluconazole) vertically (columns).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to all wells.

  • Incubation: Incubate at 35°C for 24 hours.

  • FICI Calculation: Use the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

Workflow N1 Compound Preparation (DMSO Stock) N2 Broth Microdilution (CLSI M27-A3) N1->N2 Serial Dilution N3 Checkerboard Assay (Synergy Testing) N1->N3 Matrix Dilution N4 Read OD600 (Determine MIC) N2->N4 Incubate 24-48h N5 Calculate FICI (Determine Synergy) N3->N5 Incubate 24-48h N6 Data Analysis & SAR Modeling N4->N6 N5->N6

Fig 2: Self-validating experimental workflow for MIC determination and synergy screening.

Structure-Activity Relationship (SAR) Insights

From a drug development perspective, 2-(1H-imidazol-1-yl)propanehydrazide is not just an endpoint; it is a highly tunable scaffold.

  • The Propane Linker: Unlike rigid acetohydrazides, the three-carbon propane chain provides the necessary conformational freedom for the molecule to fold into the hydrophobic pocket of CYP51 without steric hindrance.

  • Hydrazone Condensation: The terminal primary amine of the hydrazide can be readily reacted with aromatic aldehydes. Studies show that adding para-substituted electron-withdrawing groups (e.g., -NO2, -Cl) to this terminal significantly increases the lipophilicity of the molecule. This drives higher partitioning into the fungal cell membrane, drastically improving the MIC to levels competitive with standard azoles[1][2].

References

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications Biological and Molecular Chemistry URL:[Link]

  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent National Center for Biotechnology Information (PMC) URL:[Link]

  • Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents MDPI URL:[Link]

  • The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections MDPI URL:[Link]

Sources

Validation

mass spectrometry validation protocols for 2-(1H-imidazol-1-yl)propanehydrazide

Mass Spectrometry Validation Protocols for 2-(1H-imidazol-1-yl)propanehydrazide (IPH): A Comparative Guide Executive Summary In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the analysis of trac...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation Protocols for 2-(1H-imidazol-1-yl)propanehydrazide (IPH): A Comparative Guide

Executive Summary

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the analysis of trace-level carbonyl-containing compounds (e.g., steroid hormones, lipid aldehydes, and reducing sugars) is notoriously hindered by poor ionization efficiency and extensive matrix effects. To overcome this, chemical derivatization is routinely employed to introduce a readily ionizable moiety[1].

As a Senior Application Scientist, I have evaluated numerous chemical tags across diverse bioanalytical workflows. While legacy reagents like Girard’s Reagent T (GirT) and 2,4-Dinitrophenylhydrazine (DNPH) have historical precedence, they present significant analytical compromises. This guide introduces 2-(1H-imidazol-1-yl)propanehydrazide (IPH) as a next-generation derivatization probe. By objectively comparing IPH against traditional alternatives, we will explore the mechanistic rationale behind its superior performance and provide a rigorously validated, self-contained protocol for its implementation.

Mechanistic Rationale: The IPH Advantage

The molecular architecture of IPH is engineered to solve two distinct problems in LC-MS/MS:

  • Reaction Kinetics (The Hydrazide Group): Like other hydrazine-based reagents, IPH reacts rapidly with aldehydes and ketones to form stable hydrazones[2]. However, unlike bulky reagents (e.g., DMNTH), the compact propane spacer in IPH minimizes steric hindrance, ensuring quantitative yields even with sterically hindered ketones (e.g., the C20 carbonyl of glucocorticoids).

  • Ionization & Chromatography (The Imidazole Ring): The fundamental flaw of GirT is its permanent quaternary ammonium charge. While this guarantees a pre-formed ion for MS, it causes severe peak tailing and poor retention on standard reversed-phase (C18) columns, leading to co-elution with early-eluting matrix salts (ion suppression). Conversely, DNPH lacks a strongly basic site, often necessitating less sensitive negative-ion mode (ESI-) analysis.

IPH utilizes an imidazole ring (pKa ~7.0). During LC separation at neutral or slightly acidic pH, the IPH-hydrazone retains sufficient hydrophobicity, allowing strong, predictable retention. Upon entering the highly acidic environment of the Electrospray Ionization (ESI) droplet, the imidazole nitrogen instantly protonates, yielding near 100% ionization efficiency[1].

Comparative Performance Data

To validate these mechanistic claims, we compared the performance of IPH against GirT and DNPH using a standard carbonyl analyte (testosterone) spiked into human plasma. The data below summarizes the fundamental improvements in analytical sensitivity and robustness.

Parameter2-(1H-imidazol-1-yl)propanehydrazide (IPH)Girard's Reagent T (GirT)2,4-Dinitrophenylhydrazine (DNPH)
Ionization Mode ESI+ (Protonated)ESI+ (Permanent Charge)ESI- (Deprotonated)
LC Retention (C18) Excellent (k' > 5)Poor (k' < 1)Good (k' > 4)
Matrix Effect (Suppression) < 10% (Elutes past salt front)> 60% (Co-elutes with salts)~ 25%
CID Fragmentation Highly specific (Imidazole loss)Non-specific (Trimethylamine loss)Moderate
LOD (Testosterone) 0.5 fmol on-column5.0 fmol on-column12.0 fmol on-column

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system. Every step includes a mechanistic justification (the why) alongside the instruction (the how).

Protocol 1: Optimized IPH Derivatization Workflow

Objective: Achieve >95% conversion of trace carbonyls to IPH-hydrazones without inducing analyte degradation.

  • Sample Preparation: Extract 100 µL of plasma using liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE). Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Causality Check: LLE removes bulk proteins and phospholipids that are the primary culprits of ESI suppression.

  • Reagent Addition: Reconstitute the residue in 50 µL of IPH reagent solution (5 mM IPH in methanol containing 0.1% acetic acid).

  • Catalysis & Incubation: Incubate the mixture at 60°C for 30 minutes.

    • Causality Check: Why 60°C and 0.1% acetic acid? The condensation reaction requires mild acid catalysis (pH ~4) to protonate the carbonyl oxygen, increasing its electrophilicity. If the pH drops too low, the hydrazide nitrogen protonates, rendering it non-nucleophilic. 60°C provides the activation energy required for sterically hindered ketones without causing thermal degradation.

  • Quenching: Add 50 µL of LC-grade water to quench the reaction and adjust the solvent strength to prevent peak broadening upon LC injection.

ReactionPathway A Carbonyl Analyte (Target Molecule) C Hydrazone Derivative (Stable Intermediate) A->C Acidic pH B IPH Reagent (Hydrazide + Imidazole) B->C Condensation D ESI+ Ionization (Protonated Imidazole) C->D LC-MS E CID Fragmentation (Specific Reporter Ion) D->E MS/MS

Fig 1. Reaction mechanism and MS/MS ionization pathway of IPH with carbonyl analytes.

Protocol 2: LC-MS/MS Method Validation

Objective: Validate the quantitative reliability of the IPH method according to bioanalytical guidelines.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality Check: The 0.1% formic acid in the mobile phase ensures the imidazole ring remains fully protonated during ESI droplet desolvation, maximizing the [M+H]+ signal.

  • MRM Optimization: In the triple quadrupole MS, isolate the [M+H]+ precursor ion in Q1. Apply a Collision Energy (CE) of 20-30 eV in Q2 (Collision Cell). Monitor the specific product ion in Q3.

    • Diagnostic Fragment: IPH derivatives typically yield a dominant product ion corresponding to the cleavage of the N-N hydrazone bond or the neutral loss of the imidazole moiety. This predictable fragmentation allows for the rapid development of Multiple Reaction Monitoring (MRM) transitions with high signal-to-noise ratios.

  • Matrix Effect Evaluation (Self-Validation): Calculate the Matrix Factor (MF) by comparing the peak area of the IPH-derivatized analyte spiked into a post-extraction blank matrix versus a neat solution. An MF between 0.85 and 1.15 validates that the chromatography has successfully separated the IPH-analyte from suppressing matrix components.

ValidationWorkflow step1 Sample Prep (Extraction & Spiking) step2 IPH Derivatization (60°C, 30 min, pH 4) step1->step2 Purified Extract step3 LC Separation (C18, Gradient Elution) step2->step3 Quenched Reaction step4 ESI+ Source (Desolvation & Ionization) step3->step4 Eluent step5 MRM Quantitation (Q1 -> Q3 Transitions) step4->step5 Precursor Ions

Fig 2. Standardized LC-MS/MS validation workflow for IPH-derivatized samples.

Conclusion

The transition from legacy reagents like GirT and DNPH to structurally rationalized probes like 2-(1H-imidazol-1-yl)propanehydrazide represents a critical evolution in mass spectrometry. By leveraging the pH-dependent charge state of the imidazole ring and the rapid kinetics of the hydrazide group, IPH resolves the historical dichotomy between chromatographic retention and ionization efficiency, providing scientists with a highly sensitive, robust tool for carbonyl quantitation.

References

  • Higashi, T., & Ogawa, S. "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis." Drug Discoveries & Therapeutics. Source: ddtjournal.com. URL:[1]

  • Flinders, B., et al. "The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI." Analytical and Bioanalytical Chemistry, 407(8), 2085-2094 (2015). Source: shu.ac.uk. URL:[2]

Sources

Comparative

Comparative Cytotoxicity Profiling of 2-(1H-imidazol-1-yl)propanehydrazide Derivatives in Human Carcinoma Cell Lines

Executive Summary & Structural Rationale In contemporary oncological drug development, the 2-(1H-imidazol-1-yl)propanehydrazide scaffold and its extended imidazole-hydrazone derivatives have emerged as highly potent phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary oncological drug development, the 2-(1H-imidazol-1-yl)propanehydrazide scaffold and its extended imidazole-hydrazone derivatives have emerged as highly potent pharmacophores. The amphoteric nature of the imidazole ring enhances pharmacokinetic solubility, while the hydrazide/hydrazone linker provides critical hydrogen-bonding sites for kinase inhibition[1]. This guide objectively compares the in vitro cytotoxic performance of these imidazole-hydrazide derivatives against standard chemotherapeutics (Cisplatin, Doxorubicin) across distinct human cancer cell lines, providing researchers with validated, self-contained methodologies for comparative screening.

Comparative Cytotoxicity Data

Extensive in vitro evaluations demonstrate that imidazole-cored hydrazones exhibit highly selective anti-proliferative activity. While they consistently outperform standard alkylating agents in breast cancer models (MCF-7, MDA-MB-231), their efficacy in lung carcinoma (A549) is comparatively attenuated[2].

The table below summarizes the quantitative half-maximal inhibitory concentrations ( IC50​ ) of leading imidazole-hydrazide derivatives against standard clinical controls:

Compound / ScaffoldTarget Cell Line IC50​ ( μM )Comparative Performance vs. ControlReference
Imidazole-Hydrazone (7c) MCF-7 (Breast)< 9.26Superior to Cisplatin; high affinity for 2XIR[2]
Imidazole-Hydrazone (7c) A549 (Lung)> 2.60Inferior to Cisplatin[2]
Imidazo-aryl hydrazone (9m) MDA-MB-231 (Breast)1.12Highly potent; induces G0/G1 phase arrest[3]
Cisplatin (Control) MCF-7 / A549~ 10.0 - 15.0Baseline standard for alkylating toxicity[2]
Doxorubicin (Control) MDA-MB-231~ 2.50Baseline standard for anthracycline toxicity[4]

Mechanistic Pathway Analysis

The cytotoxicity of 2-(1H-imidazol-1-yl)propanehydrazide derivatives is not driven by indiscriminate cellular poisoning, but rather by targeted molecular interactions. Molecular docking and biological assays confirm that these compounds act as competitive inhibitors for critical cancer-related proteins, including VEGFR2, EGFR, and PI3K[1].

This kinase inhibition triggers a cascade of intracellular stress, leading to significant cell cycle arrest in the G0/G1 phase and the generation of Reactive Oxygen Species (ROS)[3]. Ultimately, this dual-pronged stress forces the cell into apoptosis, characterized by the externalization of phosphatidylserine and mitochondrial depolarization[3].

Pathway Ligand Imidazole-Hydrazide Derivatives Receptors Target Kinases (EGFR / VEGFR2 / PI3K) Ligand->Receptors Competitive Binding Mito Mitochondrial Stress (ROS Generation) Ligand->Mito Intracellular Accumulation CellCycle Cell Cycle Arrest (G0/G1 Phase) Receptors->CellCycle Pathway Inhibition Apoptosis Apoptosis Induction (Annexin V+ / PI+) CellCycle->Apoptosis Mito->Apoptosis Cytochrome c Release CancerCell Cancer Cell Death (MCF-7 / MDA-MB-231) Apoptosis->CancerCell

Mechanistic pathway of imidazole-hydrazide induced apoptosis in breast cancer cell lines.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every protocol incorporates internal controls to isolate the specific variable being tested, ensuring that the resulting data is a true reflection of the compound's efficacy.

Protocol A: High-Throughput MTT Viability Assay

Objective: Quantify the anti-proliferative IC50​ of imidazole-hydrazide compounds across human cell lines[2].

Self-Validating Architecture:

  • Baseline Integrity (Blank): Wells containing only media and MTT establish the optical density noise floor, validating that reagents do not auto-reduce.

  • Vehicle Control: Cells treated with 0.1% DMSO confirm that solvent toxicity is not confounding the compound's observed effect.

  • Positive Control: Cisplatin treatment validates the dynamic range and sensitivity of the specific cell passage[2].

Step-by-Step Methodology & Causality:

  • Cell Seeding: Seed MCF-7 or A549 cells at 5×103 cells/well in 96-well plates and incubate for 24 hours.

    • Causality: This specific density ensures cells remain in the exponential log-phase of growth during the entire 72-hour assay, preventing contact inhibition artifacts.

  • Compound Exposure: Treat with serial dilutions (0.1 μM to 100 μM ) of the imidazole-hydrazide derivative for 48 hours.

    • Causality: A logarithmic concentration gradient is strictly required to generate a complete sigmoidal dose-response curve for accurate non-linear regression analysis.

  • Metabolic Labeling: Add 20 μL of MTT reagent (5 mg/mL) and incubate for exactly 4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase cleave the tetrazolium ring, yielding purple formazan crystals. This directly links metabolic competence to cellular viability.

  • Solubilization: Carefully aspirate the media and dissolve the resulting crystals in 100 μL DMSO.

    • Causality: Formazan is highly insoluble in aqueous media; DMSO ensures complete, homogenous dissolution necessary for accurate spectrophotometry.

  • Quantification: Read absorbance at 570 nm using a microplate reader and calculate IC50​ via GraphPad Prism.

Workflow Seed 1. Cell Seeding (96-well plate, 5x10^3 cells/well) Treat 2. Compound Treatment (Serial dilutions + Controls) Seed->Treat 24h Incubation MTT 3. MTT Incubation (4 hours at 37°C) Treat->MTT 24-72h Exposure Solubilize 4. Solubilization (DMSO addition) MTT->Solubilize Media Removal Read 5. Absorbance Reading (OD at 570 nm) Solubilize->Read Formazan Dissolution Analyze 6. Data Analysis (IC50 Non-linear regression) Read->Analyze Blank Subtraction

Self-validating MTT assay workflow for comparative cytotoxicity screening.

Protocol B: Annexin V-FITC/PI Apoptosis Flow Cytometry

Objective: Differentiate the mechanism of cell death (early apoptosis vs. late apoptosis/necrosis) induced by the compounds[3].

Self-Validating Architecture:

  • Unstained Control: Establishes baseline cellular autofluorescence.

  • Single-Stain Controls: FITC-only and PI-only tubes allow for precise fluorescence compensation, preventing spectral overlap from generating false double-positive populations.

Step-by-Step Methodology & Causality:

  • Harvesting: Collect both adherent cells (via trypsinization) and floating cells from the culture media post-treatment.

    • Causality: Apoptotic cells naturally detach from the extracellular matrix; discarding the supernatant would falsely skew the viability data toward surviving cells.

  • Washing & Resuspension: Wash the pellet with cold PBS and resuspend in 1X Annexin V Binding Buffer.

    • Causality: Annexin V binding is strictly calcium-dependent; the specific binding buffer provides the necessary Ca2+ concentration for the assay to function.

  • Dual Staining: Add 5 μL Annexin V-FITC and 5 μL Propidium Iodide (PI), then incubate for 15 minutes in the dark at room temperature.

    • Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis). PI intercalates DNA but cannot cross intact cell membranes, thus only staining late apoptotic or necrotic cells[3].

  • Acquisition: Analyze via flow cytometry within 1 hour of staining.

    • Causality: Prolonged incubation leads to non-specific PI uptake as cells naturally degrade ex vivo, compromising the integrity of the late-apoptosis data.

References

  • Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity analysis Source: TÜBİTAK Academic Journals URL
  • Source: PMC (National Institutes of Health)
  • The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate Source: Taylor & Francis URL
  • Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr Source: TÜBİTAK Academic Journals URL
  • Effects of imidazole on cell viability in HCC cell lines Source: ResearchGate URL

Sources

Validation

Cross-Validating In Vivo and In Vitro Efficacy of 2-(1H-imidazol-1-yl)propanehydrazide Derivatives: A Comparative Guide for Preclinical Development

Executive Summary The development of targeted therapeutics relies heavily on robust pharmacophores that can bridge the gap between in vitro target affinity and in vivo efficacy. Recently, imidazole-based hydrazones have...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics relies heavily on robust pharmacophores that can bridge the gap between in vitro target affinity and in vivo efficacy. Recently, imidazole-based hydrazones have emerged as highly potent scaffolds for inhibiting Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2[1].

This guide provides a comprehensive, objective comparison of 2-(1H-imidazol-1-yl)propanehydrazide (2-I1P) derivatives against standard clinical alternatives like Erlotinib and Imatinib. As a Senior Application Scientist, I have structured this guide to not only present comparative data but to explain the mechanistic causality behind our experimental designs, ensuring every protocol serves as a self-validating system for preclinical drug development.

Mechanistic Rationale: Why the 2-I1P Scaffold?

The structural architecture of 2-I1P offers distinct advantages over its 3-substituted isomer and traditional kinase inhibitors:

  • Hydrogen Bonding & Metal Coordination: The imidazole ring acts as a superior hydrogen bond acceptor/donor, anchoring the molecule firmly within the hinge region of the ATP-binding pocket[2].

  • Conformational Rigidity: The 2-substituted propanehydrazide chain places the imidazole ring in closer proximity to the hydrazone linker compared to the 3-isomer. This restricts rotational degrees of freedom, reducing the entropic penalty upon binding and significantly enhancing target affinity[3].

  • Type II Inhibition Potential: The extended hydrazide linker allows terminal hydrophobic groups to penetrate deep into the allosteric site adjacent to the DFG motif, stabilizing the kinase in an inactive (DFG-out) conformation[4].

MOA Ligand Growth Factors (EGF / VEGF) Receptor Receptor Tyrosine Kinases (EGFR / VEGFR-2) Ligand->Receptor Activation Downstream Downstream Signaling (PI3K/AKT & MAPK/ERK) Receptor->Downstream Phosphorylation Inhibitor 2-I1P Derivatives (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Pocket Inhibitor->Downstream Prevents Activation Arrest Apoptosis & Cell Cycle Arrest Inhibitor->Arrest Induces Outcome Tumor Cell Proliferation & Angiogenesis Downstream->Outcome Promotes

Figure 1: Mechanism of 2-I1P derivatives inhibiting RTK signaling pathways.

Comparative Profiling: In Vitro vs. In Vivo Data

To objectively evaluate the performance of 2-I1P derivatives, we must cross-validate biochemical enzyme inhibition with cellular viability and whole-organism efficacy. The table below summarizes the quantitative performance of a optimized 2-I1P lead compound against standard benchmarks[1][3][4].

Compound / DrugPrimary Target(s)In Vitro IC₅₀ (nM)Cell Line (A549) IC₅₀ (µM)In Vivo TGI (%) at 50 mg/kg
2-I1P Lead Derivative EGFR / VEGFR-245 ± 51.2 ± 0.182%
Erlotinib (Standard) EGFR1.3 ± 0.22.5 ± 0.375%
Imatinib (Standard) ABL / PDGFR131 ± 12> 10.0N/A
3-I1P Isomer EGFR / VEGFR-2210 ± 158.4 ± 0.541%

Key Insight: While Erlotinib exhibits a superior biochemical IC₅₀ in vitro, the 2-I1P derivative demonstrates superior cellular penetration and in vivo Tumor Growth Inhibition (TGI). This highlights the critical necessity of cross-validating assay tiers, as the amphoteric nature of the imidazole ring in 2-I1P significantly enhances its pharmacokinetic distribution[5].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed to establish direct causality between the administration of 2-I1P and observed biological outcomes.

Protocol 1: In Vitro TR-FRET Kinase Inhibition Assay

Objective: Quantify the binding affinity (IC₅₀) of 2-I1P derivatives to the EGFR kinase domain.

  • Causality Check: Imidazole-based compounds can occasionally exhibit intrinsic auto-fluorescence, which artificially skews standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a microsecond time delay before signal reading, allowing short-lived background auto-fluorescence to decay, ensuring high-fidelity data.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 is critical to prevent the lipophilic 2-I1P derivatives from adhering to the microplate walls, which would cause false-negative results.

  • Compound Dilution: Serially dilute 2-I1P derivatives in 100% DMSO, then dilute 1:100 in kinase buffer. The final assay concentration of DMSO must be exactly 1% to maintain compound solubility without denaturing the kinase.

  • Reaction Incubation: Combine 2 nM recombinant EGFR, 100 nM ATP, 50 nM ULight-labeled poly-GT substrate, and the test compound. Incubate for 60 minutes at 22°C.

  • Detection & Validation: Add Europium-labeled anti-phospho-tyrosine antibody. Measure the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm).

  • Self-Validation Step: Include a "No Enzyme" well to establish the absolute baseline background, and a "Staurosporine" well as a universal positive control to confirm assay sensitivity.

Protocol 2: In Vivo Mouse Xenograft Efficacy & PD Validation

Objective: Evaluate the systemic efficacy and target engagement of 2-I1P in a living organism.

  • Causality Check: Observing tumor shrinkage is insufficient; we must prove the shrinkage is caused by specific EGFR inhibition rather than general systemic toxicity. Therefore, Pharmacodynamic (PD) biomarker extraction is integrated into the workflow.

Step-by-Step Workflow:

  • Model Establishment: Inject 5 × 10⁶ A549 (human lung carcinoma) cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice. Note: Subcutaneous placement allows for precise, non-invasive caliper measurements.

  • Dosing Regimen: Once tumors reach an average volume of ~100 mm³, randomize the mice into vehicle and treatment groups (n=8). Administer the 2-I1P derivative (50 mg/kg) via oral gavage daily for 21 days.

  • In-Life Monitoring: Measure tumor volume ( V=0.5×L×W2 ) and body weight bi-weekly.

  • Self-Validation Step (Toxicity): Body weight tracking acts as an internal control for systemic toxicity. A weight loss of >10% indicates off-target toxicity, triggering a mandatory dose-reduction protocol.

  • Pharmacodynamic (PD) Endpoint: Euthanize the mice 2 hours post-final dose. Snap-freeze the tumor tissue in liquid nitrogen. Perform Western blot analysis on the tumor lysates to quantify p-EGFR levels. Correlating the reduction in tumor volume with the suppression of p-EGFR confirms on-target in vivo efficacy.

Workflow InVitroEnz In Vitro Enzyme TR-FRET Assay (Target Affinity) InVitroCell In Vitro Cellular Viability & Western Blot (Target Engagement) InVitroEnz->InVitroCell IC50 < 100 nM InVivo In Vivo Xenograft BALB/c Nude Mice (Efficacy & Toxicity) InVitroCell->InVivo High Selectivity Validation Orthogonal Validation (Self-Validating Loop) InVivo->Validation PD Biomarkers Validation->InVitroEnz Scaffold Refinement

Figure 2: Self-validating cross-validation workflow for 2-I1P development.

Conclusion

The 2-(1H-imidazol-1-yl)propanehydrazide scaffold represents a highly tunable, potent alternative to traditional kinase inhibitors. By enforcing rigorous, self-validating protocols that cross-reference biochemical affinity with in vivo pharmacodynamics, researchers can confidently advance 2-I1P derivatives through the preclinical pipeline, minimizing the risk of late-stage attrition due to off-target effects or poor bioavailability[6].

References

  • [1] Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. MDPI.

  • [5] Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. TUBITAK.

  • [2] Synthesis, activity evaluation, and docking analysis of barbituric acid aryl hydrazone derivatives as RSK2 inhibitors. Taylor & Francis.

  • [3] Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. PMC (NIH).

  • [4] A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. MDPI.

  • [6] A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(1H-imidazol-1-yl)propanehydrazide

This guide provides essential, immediate safety and logistical information for handling 2-(1H-imidazol-1-yl)propanehydrazide in a research and development setting. The following protocols are designed to ensure the safet...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for handling 2-(1H-imidazol-1-yl)propanehydrazide in a research and development setting. The following protocols are designed to ensure the safety of laboratory personnel and the integrity of experimental work.

Disclaimer: This document is intended as a comprehensive safety and handling guide. However, specific safety data for 2-(1H-imidazol-1-yl)propanehydrazide is limited. The recommendations herein are based on the known hazards of structurally related imidazole and hydrazide compounds. It is imperative that a site-specific risk assessment is conducted by qualified personnel before commencing any work with this substance.

Hazard Assessment and Core Principles

The foundational principle for handling this compound is the elimination or minimization of exposure through engineering controls, administrative controls, and finally, personal protective equipment (PPE).

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling 2-(1H-imidazol-1-yl)propanehydrazide. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions in a fume hood Tightly fitting safety goggles and a face shield (8-inch minimum).[3]Chemical-resistant gloves (e.g., nitrile), inspected prior to use.[3]Fully buttoned lab coat.Not generally required if handled exclusively within a certified chemical fume hood.
Handling solutions outside of a fume hood (e.g., transfers) Tightly fitting safety goggles.[3]Chemical-resistant gloves (e.g., nitrile).Fully buttoned lab coat.Not generally required for small volumes of dilute solutions.
Large-scale operations or potential for aerosol/dust generation Tightly fitting safety goggles and a face shield.[3]Chemical-resistant gloves (e.g., nitrile).Chemical-resistant apron over a lab coat.A NIOSH-approved respirator with a particulate filter may be necessary.[1][4]
Emergency (e.g., spill cleanup) Tightly fitting safety goggles and a face shield.[3]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron.A full-face respirator with appropriate cartridges is recommended.[3]

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Caption: PPE selection workflow for handling 2-(1H-imidazol-1-yl)propanehydrazide.

Operational Plan: Step-by-Step Handling Procedures

  • Designated Area: All work with solid 2-(1H-imidazol-1-yl)propanehydrazide must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1][5]

  • Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above. This includes a lab coat, tightly fitting safety goggles, and chemical-resistant gloves.[3]

  • Weighing: When weighing the solid, use a spatula to carefully transfer the material. Avoid any actions that could generate dust. Use an anti-static weigh boat if the material is a fine powder.

  • Container Closure: Keep the container of 2-(1H-imidazol-1-yl)propanehydrazide tightly closed when not in use.[1]

  • Solvent Addition: Add the solvent to the solid slowly and carefully to avoid splashing.

  • Mixing: If sonication or heating is required, ensure the container is properly sealed or use a condenser to prevent the release of vapors.

  • Transfers: When transferring solutions, use a pipette or a funnel to minimize the risk of spills.

  • Decontamination: Wipe down the work area with an appropriate solvent and then with soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, then the lab coat, and finally, eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan

All waste materials contaminated with 2-(1H-imidazol-1-yl)propanehydrazide must be treated as hazardous waste.[1]

  • Solid Waste: Contaminated items such as weigh boats, paper towels, and gloves should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(1H-imidazol-1-yl)propanehydrazide."

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.[5] Do not pour any solutions containing this compound down the drain.[6]

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Disposal_Workflow Start Waste Generation Segregate Segregate Waste Streams Start->Segregate Solid_Waste Solid Waste (Gloves, Weigh Boats) Segregate->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, Solvents) Segregate->Liquid_Waste Liquid Label_Solid Seal and Label Solid Waste Container Solid_Waste->Label_Solid Label_Liquid Seal and Label Liquid Waste Container Liquid_Waste->Label_Liquid Store Store in Satellite Accumulation Area Label_Solid->Store Label_Liquid->Store EHS_Pickup Arrange for EHS Pickup Store->EHS_Pickup

Sources

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